Product packaging for 2-Chloro-4-(piperidin-1-yl)pyrimidine(Cat. No.:CAS No. 5429-00-5)

2-Chloro-4-(piperidin-1-yl)pyrimidine

Cat. No.: B1330126
CAS No.: 5429-00-5
M. Wt: 197.66 g/mol
InChI Key: KYWPHKLNTWDUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-4-(piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN3 B1330126 2-Chloro-4-(piperidin-1-yl)pyrimidine CAS No. 5429-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWPHKLNTWDUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279598
Record name 2-Chloro-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-00-5
Record name 5429-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-yl)pyrimidine: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of the heterocyclic compound 2-Chloro-4-(piperidin-1-yl)pyrimidine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.

Chemical Identity and Properties

This compound, identified by the CAS Number 5429-00-5, is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring chlorinated at the 2-position and substituted with a piperidinyl group at the 4-position.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. At present, specific quantitative data for melting point, boiling point, and spectral characteristics are not extensively reported in publicly available literature.

PropertyValueReference
CAS Number 5429-00-5[1]
Molecular Formula C₉H₁₂ClN₃[1]
Molecular Weight 197.66 g/mol [1]
Appearance Off-white to light yellow solid[1]
Solubility Slightly soluble in chloroform and methanol[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a di-chlorinated pyrimidine precursor. The general strategy leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring.

General Reaction Scheme

The most plausible synthetic route to this compound is the reaction of 2,4-dichloropyrimidine with piperidine. In this reaction, the piperidine acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. Generally, the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the C2 position.


DOT Script for Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2,4-Dichloropyrimidine->Nucleophilic Aromatic Substitution Piperidine Piperidine Piperidine->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound

Caption: General synthesis workflow for this compound.


Plausible Experimental Protocol

Step 1: Synthesis of an Intermediate (if necessary)

This step might involve the preparation of a more reactive or selectively substituted pyrimidine precursor if the direct reaction of 2,4-dichloropyrimidine is not efficient or selective.

Step 2: Nucleophilic Substitution with Piperidine

  • Reaction Setup: A solution of the pyrimidine precursor (e.g., 2,4-dichloropyrimidine) in a suitable solvent (e.g., methanol, ethanol, or an aprotic solvent like DMF) would be prepared in a reaction vessel equipped with a stirrer and a condenser.

  • Addition of Reagents: Piperidine, along with a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl byproduct, would be added to the reaction mixture. The molar ratio of piperidine to the pyrimidine precursor would likely be stoichiometric or in slight excess.

  • Reaction Conditions: The reaction mixture would be heated to reflux for a period of time, typically monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The residue would then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product would then be purified by column chromatography on silica gel to yield the pure this compound.

Microwave-assisted synthesis could also be a viable and potentially more efficient alternative, as it has been shown to be effective for the synthesis of similar 2-amino-4-chloro-pyrimidine derivatives[3].

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively characterized in the public domain. However, the pyrimidine scaffold is a well-established pharmacophore found in a wide range of biologically active molecules, including anticancer, antimicrobial, and antiviral agents[4]. The presence of the piperidine moiety may also influence its pharmacological profile, as piperidine rings are common in many neurologically active compounds[3].

Given the structural similarities to other biologically active pyrimidines, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. Further biological evaluation is warranted to explore its potential as an anticancer, antimicrobial, or antiviral agent. For instance, related 4-chloro-2-(piperidin-1-yl)pyrimidine has been noted for its potential antimicrobial and anticancer activities[3].

Future Directions

To fully elucidate the potential of this compound, further research is required in the following areas:

  • Development of a robust and high-yielding synthesis protocol: A detailed and optimized experimental procedure would facilitate its availability for further studies.

  • Comprehensive characterization: Detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, is essential to confirm its structure and purity. Determination of its melting point is also a key physical property to be established.

  • Biological screening: A broad biological screening program should be undertaken to identify any potential therapeutic activities. This could include assays for anticancer, antimicrobial, antiviral, and other pharmacological effects.

  • Mechanism of action studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and potential signaling pathways involved would be crucial for its development as a therapeutic lead.

References

A Comprehensive Technical Guide to 2-Chloro-4-(piperidin-1-yl)pyrimidine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(piperidin-1-yl)pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural features, particularly the reactive chlorine atom at the 2-position and the piperidine moiety at the 4-position of the pyrimidine ring, make it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel drug candidates, particularly kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in the laboratory.

Introduction

The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds, including natural products and synthetic drugs.[1] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its distinct substitution pattern, serves as a key intermediate in the construction of more elaborate molecular architectures. The presence of a chlorine atom at the C2 position provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.[2] Concurrently, the piperidine ring at the C4 position can influence the molecule's solubility, lipophilicity, and conformational flexibility, all of which are critical parameters in drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5429-00-5[3]
Molecular Formula C₉H₁₂ClN₃-
Molecular Weight 197.66 g/mol -
Appearance Not explicitly found, but likely a solid-
Melting Point Data not available in searched results-
Boiling Point Data not available in searched results-
Solubility Data not available in searched results-

Characterization Data:

While specific spectral data for this compound was not explicitly found in the searched literature, the expected spectroscopic signatures can be predicted based on its structure.

  • ¹H NMR: Signals corresponding to the protons on the pyrimidine ring and the piperidine ring would be expected. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyrimidine ring.

  • ¹³C NMR: Resonances for the nine carbon atoms would be present, with the carbon atoms attached to chlorine and nitrogen atoms appearing at characteristic downfield shifts.

  • IR Spectroscopy: Characteristic absorption bands for C-Cl, C-N, and C=N stretching vibrations, as well as aromatic C-H bending, would be observed.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 197 and 199 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of this compound typically involves the selective nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine precursor. The most common starting material is 2,4-dichloropyrimidine. The regioselectivity of the substitution (at C2 or C4) is a critical aspect of the synthesis. Generally, the chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the one at the 2-position.[2]

General Reaction Scheme

G cluster_0 Synthesis of this compound 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Meisenheimer_Complex Meisenheimer Intermediate 2,4-Dichloropyrimidine->Meisenheimer_Complex Piperidine This compound This compound Meisenheimer_Complex->this compound Elimination of HCl

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

While a specific published protocol for the synthesis of this compound was not found in the search results, a plausible experimental procedure can be derived from general knowledge of SNAr reactions on dichloropyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • A base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyrimidine (1 equivalent) in the chosen solvent.

  • Add piperidine (1 to 1.2 equivalents) to the solution.

  • Add the base (1.5 to 2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Note: The reaction conditions, including solvent, temperature, and reaction time, may need to be optimized to achieve the best yield and selectivity.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. The reactive 2-chloro substituent allows for the introduction of diverse functionalities through nucleophilic substitution, while the piperidine moiety can contribute to the overall pharmacological profile of the final compound.

Synthesis of Kinase Inhibitors

A significant application of chloropyrimidine derivatives is in the development of kinase inhibitors.[4][5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[6] The pyrimidine core can serve as a scaffold that mimics the adenine part of ATP, the natural substrate for kinases.

G cluster_0 Kinase Inhibitor Synthesis Workflow Start This compound Reaction Nucleophilic Substitution (e.g., with an amine) Start->Reaction Product Substituted Pyrimidine Derivative (Potential Kinase Inhibitor) Reaction->Product Screening Biological Screening Product->Screening Lead Lead Compound Screening->Lead

Caption: Workflow for the synthesis of kinase inhibitors using this compound.

The 2-chloro group can be displaced by various nucleophiles, such as amines, to introduce side chains that can interact with specific residues in the kinase active site, thereby achieving potency and selectivity. For example, compounds with a 2-amino-4-(piperidin-1-yl)pyrimidine core have been investigated as IKK-2 inhibitors.[5]

Other Potential Applications

The versatility of the this compound building block extends beyond kinase inhibitors. Pyrimidine derivatives have shown a wide range of biological activities, including:

  • Anticancer: Many pyrimidine-based compounds have demonstrated potent anticancer activity through various mechanisms.[7]

  • Antimicrobial: Pyrimidine derivatives have been explored for their antibacterial and antifungal properties.

  • Antiviral: Certain pyrimidine analogs are effective antiviral agents.

  • Central Nervous System (CNS) Activity: The pyrimidine scaffold is present in drugs targeting the CNS.[1]

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis, primarily through the selective nucleophilic substitution of 2,4-dichloropyrimidine, provides a versatile platform for the introduction of diverse functionalities. While specific experimental and characterization data remain to be fully documented in readily available literature, its potential applications, especially in the synthesis of kinase inhibitors, are significant. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this valuable chemical entity in their synthetic endeavors. Further research into the optimization of its synthesis and the exploration of its full potential in medicinal chemistry is warranted.

References

The Emerging Therapeutic Potential of 2-Chloro-4-(piperidin-1-yl)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2-chloro-4-(piperidin-1-yl)pyrimidine have garnered significant interest as a versatile platform for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, with a particular focus on their potential as anticancer agents and kinase inhibitors.

Quantitative Biological Activity

The biological evaluation of 2-substituted-4-(piperidin-1-yl)pyrimidine derivatives has revealed a broad spectrum of activities, particularly against cancer cell lines and protein kinases. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships (SAR) and the therapeutic potential of these compounds.

Table 1: Anticancer Activity of 2,4-Disubstituted Pyrimidine Derivatives

Compound ID2-Substituent4-SubstituentCancer Cell LineIC50 / EC50 (µM)Citation
Series 1a 2-Anilino4-(Piperidin-1-yl)A549 (Lung)2.14[1]
HCT-116 (Colon)3.59[1]
PC-3 (Prostate)5.52[1]
MCF-7 (Breast)3.69[1]
Series 1b 2-(4-Methylpiperazin-1-yl)4-ChloroHCT116 (Colon)209.17[2]
MCF7 (Breast)221.91[2]
Series 1c 2-(4-Bromophenylpiperazin-1-yl)4-ChloroHCT116 (Colon)89.24[2]
MCF7 (Breast)89.37[2]
Series 2a 2-Anilino4-(1-Methyl-1H-pyrazol-4-yl)HCT-116 (Colon)0.052 (GI50)[3]
HT-29 (Colon)0.038 (GI50)[3]
A549 (Lung)0.043 (GI50)[3]
HeLa (Cervical)0.038 (GI50)[3]
RDS 3442 Analog (2a) 2-Anilino6-BenzylaminoVarious4 - 8[4]

Table 2: Kinase Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives

Compound ID2-Substituent4-SubstituentTarget KinaseIC50 / Ki (nM)Citation
CDKI-73 Analog (9) 2-Anilino4-(1-Methyl-1H-pyrazol-4-yl)CDK2/cyclin E23 (Ki)[3]
CDKI-73 Analog (19) 2-(4-Methylanilino)4-(1-Methyl-1H-pyrazol-4-yl)CDK2/cyclin E1 (Ki)[3]
VEGFR2/CDK2 Inhibitor (6b) 2-Anilino derivativeFused pyrimidine systemVEGFR2200[3]
CDK2458[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel chemical entities. This section provides protocols for key assays used to determine the biological activity of this compound derivatives.

General Synthesis of 2-Substituted-4-(piperidin-1-yl)pyrimidine Derivatives

The synthesis of the target compounds typically starts from the commercially available 2,4-dichloropyrimidine. A selective nucleophilic substitution at the more reactive C4 position with piperidine yields the key intermediate, this compound. Subsequent substitution of the remaining chlorine atom at the C2 position with various nucleophiles (e.g., anilines, hydrazines, amines) affords the desired 2,4-disubstituted pyrimidine derivatives.

dot

Synthesis_Workflow DCP 2,4-Dichloropyrimidine Intermediate This compound DCP->Intermediate Selective Nucleophilic Substitution (C4) Piperidine Piperidine Piperidine->Intermediate Final_Product 2-Substituted-4-(piperidin-1-yl)pyrimidine Intermediate->Final_Product Nucleophilic Substitution (C2) Nucleophile Nucleophile (R-NH2, R-NHNH2, etc.) Nucleophile->Final_Product

Caption: General synthetic route to 2,4-disubstituted pyrimidine derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipettor

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Incubation and Formazan Formation cluster_2 Solubilization and Measurement cluster_3 Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4h, 37°C) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a luminescence-based assay to measure the inhibition of a specific kinase, such as EGFR. The assay quantifies the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.[10][11][12]

Materials:

  • 384-well, white, flat-bottom assay plates

  • Recombinant kinase (e.g., EGFR)

  • Kinase reaction buffer

  • Peptide substrate specific for the kinase

  • ATP

  • Test compounds in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Multichannel pipettor

  • Luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Dispense a small volume of the diluted compounds into the wells of the 384-well plate. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control.

  • Prepare a kinase reaction mixture containing the kinase, its specific peptide substrate, and ATP in the kinase reaction buffer.

  • Initiate the kinase reaction by adding the reaction mixture to the wells containing the compounds.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.

dot

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Prepare_Compounds Prepare Compound Dilutions Dispense_Compounds Dispense into 384-well Plate Prepare_Compounds->Dispense_Compounds Initiate_Reaction Add Mix to Wells Dispense_Compounds->Initiate_Reaction Prepare_Reaction_Mix Prepare Kinase/Substrate/ATP Mix Prepare_Reaction_Mix->Initiate_Reaction Incubate_Reaction Incubate (e.g., 60 min) Initiate_Reaction->Incubate_Reaction Add_Detection_Reagent Add ATP Detection Reagent Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate (10 min) Add_Detection_Reagent->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Signaling Pathways

Derivatives of this compound have been shown to target key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds and for designing more potent and selective inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[11] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Inhibitors targeting EGFR can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, thereby inducing apoptosis and inhibiting tumor growth.

dot

EGFR_Signaling cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2,4-disubstituted pyrimidines.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2), in association with its regulatory partner cyclin E, is a key driver of the G1/S phase transition of the cell cycle.[3] Overexpression or aberrant activation of CDK2 is frequently observed in cancer, leading to uncontrolled cell proliferation. Inhibitors of CDK2 can arrest the cell cycle at the G1/S checkpoint by preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb), ultimately leading to apoptosis.

CDK2_Cell_Cycle CyclinE Cyclin E Active_Complex Cyclin E/CDK2 Active Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->Active_Complex pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F Rb->E2F Inhibition pRb->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Progression G1/S Transition & Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

References

The Medicinal Chemistry of 2-Chloro-4-(piperidin-1-yl)pyrimidine: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents. Its versatile nature allows for extensive functionalization, leading to compounds with a wide array of biological activities. Among the vast landscape of pyrimidine derivatives, "2-Chloro-4-(piperidin-1-yl)pyrimidine" emerges as a key intermediate and a core structural motif in the design of novel therapeutics. The strategic placement of a reactive chlorine atom at the 2-position and a piperidine moiety at the 4-position provides a unique combination of chemical reactivity and structural features that have been exploited in the development of kinase inhibitors, anticancer agents, and other biologically active molecules.

This technical guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of the this compound scaffold and its close analogs. It includes detailed experimental protocols, a summary of quantitative biological data for related compounds, and visualizations of relevant signaling pathways to aid researchers in the exploration and application of this important chemical entity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The starting material for this synthesis is the readily available 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a key aspect of this synthesis. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This regioselectivity allows for the controlled, stepwise introduction of different nucleophiles.

General Synthetic Workflow

The synthesis involves the reaction of 2,4-dichloropyrimidine with piperidine. The nucleophilic piperidine preferentially displaces the chlorine atom at the C4 position.

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction Reaction 2,4-Dichloropyrimidine->Reaction Piperidine Piperidine Piperidine->Reaction This compound This compound Reaction->this compound Byproduct Triethylamine Hydrochloride Reaction->Byproduct

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound and 4-Chloro-2-(piperidin-1-yl)pyrimidine [1]

This protocol describes the synthesis of a mixture of the two title compounds from 2,4-dichloropyrimidine and piperidine.

  • Materials:

    • 2,4-Dichloropyrimidine (2.5 g, 16.78 mmol)

    • Piperidine (1.56 mL, 17.081 mmol)

    • Triethylamine (2.33 mL, 16.78 mmol)

    • Anhydrous 1,4-dioxane (16 mL)

    • Argon atmosphere

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in anhydrous 1,4-dioxane under an argon atmosphere.

    • Add triethylamine dropwise to the reaction mixture at room temperature.

    • Add piperidine dropwise to the reaction mixture.

    • The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture can be worked up by standard procedures, likely involving filtration of the triethylamine hydrochloride salt and removal of the solvent under reduced pressure.

    • The resulting crude product will be a mixture of this compound and 4-Chloro-2-(piperidin-1-yl)pyrimidine, which can be separated by column chromatography.

Biological Activities and Therapeutic Potential

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region, a critical component of the ATP-binding site. The chlorine atom at the 2-position of this compound can serve as a leaving group for the introduction of various amine-containing fragments to generate libraries of potential kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Representative 2,4-Disubstituted Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Dasatinib Pan-Src kinase-[2]
Compound 6c EGFR-TK0.9 ± 0.03[3]
Compound 10b EGFR-TK0.7 ± 0.02[3]
Compound A23 EGFRDel19/T790M/C797S0.133[4]

Note: The compounds listed are analogs and do not represent "this compound" itself, but illustrate the potential of the scaffold.

Anticancer Activity

The inhibition of key kinases involved in cancer cell proliferation and survival makes the 2,4-disubstituted pyrimidine scaffold a valuable starting point for the development of novel anticancer agents. The piperidine moiety can contribute to the overall physicochemical properties of the molecule, influencing its solubility, cell permeability, and metabolic stability.

Table 2: Cytotoxic Activity of Representative Pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 6c MCF-7 (Breast Cancer)37.7 ± 3.6[3]
Compound 10b MCF-7 (Breast Cancer)31.8 ± 2.0[3]
Compound A23 H1975 (NSCLC)0.52 ± 0.03[4]

Note: The compounds listed are analogs and do not represent "this compound" itself, but illustrate the potential of the scaffold.

Signaling Pathways

The therapeutic effects of pyrimidine-based kinase inhibitors are mediated through the modulation of intracellular signaling pathways that are often dysregulated in diseases like cancer. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of "this compound" and its derivatives, standardized in vitro assays are employed.

Kinase Inhibition Assay Protocol (Luminescence-Based)[5]

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.

  • Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher concentration of ATP, leading to a stronger luminescent signal.

  • Materials:

    • 384-well assay plates

    • Test compound (e.g., a derivative of this compound) serially diluted in DMSO

    • Kinase (e.g., EGFR, JAK2)

    • Kinase substrate (peptide or protein)

    • ATP

    • Assay buffer

    • ATP detection reagent (e.g., Kinase-Glo®)

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Add diluted test compounds to the wells of the 384-well plate. Include vehicle (DMSO) and positive controls.

    • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

    • Initiate the reaction by adding the kinase reaction mixture to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.

    • Measure the luminescence intensity using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cytotoxicity Assay Protocol (MTT Assay)[6]

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell line of interest (e.g., MCF-7, H1975)

    • Cell culture medium

    • Test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Structure-Activity Relationship (SAR)

While a detailed SAR for "this compound" is not established, general trends can be inferred from related 2,4-disubstituted pyrimidine series.

  • The 2-Position: The chlorine atom at this position is a key handle for synthetic diversification. Replacing it with various substituted anilines or other amine-containing fragments is a common strategy to modulate kinase selectivity and potency. The nature of the substituent at this position directly influences the interaction with the kinase hinge region.

  • The 4-Position: The piperidine ring at this position often occupies the solvent-exposed region of the ATP-binding pocket. Modifications to the piperidine ring, such as substitution, can be used to fine-tune the compound's physicochemical properties, including solubility and metabolic stability, and can also introduce additional interactions with the target protein.

  • The Pyrimidine Core: The pyrimidine ring itself serves as the central scaffold, correctly orienting the substituents for optimal interaction with the biological target.

Conclusion

"this compound" is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic positioning of its functional groups make it an attractive starting point for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the extensive research on related 2,4-disubstituted pyrimidines, particularly in the field of kinase inhibition and oncology, highlights the significant potential of this scaffold. The experimental protocols and biological context provided in this guide are intended to facilitate further research and drug discovery efforts centered around this promising chemical core. Future investigations into the specific biological activities of "this compound" and the systematic exploration of its derivatives are warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to 2-Chloro-4-(piperidin-1-yl)pyrimidine: Molecular Structure, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and potential biological significance of the heterocyclic compound 2-Chloro-4-(piperidin-1-yl)pyrimidine. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide presents a combination of established information for closely related analogs and predicted data to offer a robust resource for researchers.

Molecular Structure and Properties

This compound is a substituted pyrimidine with a piperidine ring attached at the C4 position and a chlorine atom at the C2 position. The core pyrimidine structure is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.

Chemical Identity:

PropertyValue
IUPAC Name This compound
CAS Number 5429-00-5[1]
Molecular Formula C₉H₁₂ClN₃[1]
Molecular Weight 197.66 g/mol [1]
Canonical SMILES C1CCN(CC1)C2=NC=CC(=N2)Cl
InChI Key Not available in search results.

Predicted Physicochemical Properties:

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
LogP ~2.5 (estimated)
pKa ~4.5 (estimated for the pyrimidine ring)

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction, where one of the chlorine atoms of 2,4-dichloropyrimidine is selectively displaced by piperidine. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position.

G reactant1 2,4-Dichloropyrimidine product This compound reactant1->product Nucleophilic Aromatic Substitution reactant2 Piperidine reactant2->product reagent Base (e.g., Triethylamine) Solvent (e.g., Ethanol) reagent->product

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from a general method for the synthesis of 2-amino-4-chloro-pyrimidine derivatives and should be optimized for the specific reactants.[2]

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (10 mL/mmol), add piperidine (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the reaction mixture to scavenge the HCl byproduct.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated (e.g., to 60-80 °C) to facilitate the reaction. Microwave irradiation has also been shown to be effective in similar syntheses, significantly reducing reaction times.[2]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Molecular Characterization

While specific spectral data for this compound are not available, the expected characteristics can be predicted based on its structure and data from analogous compounds.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons and the piperidine ring protons.

    • The two protons on the pyrimidine ring will likely appear as doublets in the aromatic region (δ 7.0-8.5 ppm).

    • The protons on the piperidine ring will appear in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine and piperidine rings.

    • The carbons of the pyrimidine ring will appear in the downfield region (δ 150-170 ppm).

    • The carbons of the piperidine ring will be found in the upfield region (δ 20-50 ppm).

Predicted NMR Data:

MoietyPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Pyrimidine C-H~8.0 (d), ~6.5 (d)~160, ~158, ~105
Piperidine (α-CH₂)~3.6 (t)~45
Piperidine (β-CH₂)~1.7 (m)~26
Piperidine (γ-CH₂)~1.6 (m)~24

b) Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the pyrimidine and piperidine rings.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)
C=N (pyrimidine)1550-1600
C-H (aromatic)3000-3100
C-H (aliphatic)2850-2950
C-Cl700-800

c) Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Predicted Mass Spectrum Data:

IonPredicted m/zNotes
[M]⁺197Corresponding to C₉H₁₂³⁵ClN₃
[M+2]⁺199Due to the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Many pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Of particular interest is the structural similarity of this compound to known G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes and related metabolic disorders. A notable example is the clinical candidate BMS-903452, which features a substituted pyrimidine-piperidine core.[3] GPR119 activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which in turn stimulates glucose-dependent insulin secretion.

GPR119 Signaling Pathway:

The activation of GPR119 by an agonist initiates a downstream signaling cascade that promotes insulin release.

G cluster_cell Pancreatic β-cell Agonist GPR119 Agonist (e.g., this compound scaffold) GPR119 GPR119 Agonist->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Potentiates Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel (Closes) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opens) Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Ca_influx->Insulin

Figure 2: GPR119 signaling pathway in pancreatic β-cells.

Experimental Workflow for Assessing GPR119 Agonist Activity:

A typical workflow to determine if a compound like this compound acts as a GPR119 agonist would involve several stages.

G cluster_workflow GPR119 Agonist Screening Workflow step1 Primary Screening: cAMP Assay step2 Secondary Screening: Cell-based Reporter Assay step1->step2 Confirmation of On-target Activity step3 Functional Assay: Insulin Secretion from Pancreatic Islets step2->step3 Assessment of Physiological Response step4 In Vivo Studies: Oral Glucose Tolerance Test (OGTT) in Animal Models step3->step4 Evaluation of In Vivo Efficacy

Figure 3: Workflow for GPR119 agonist screening.

Conclusion

This compound is a molecule of interest due to its pyrimidine core, a privileged scaffold in medicinal chemistry. While direct experimental data is sparse, this guide provides a framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The structural similarity to known GPR119 agonists suggests a potential role for this compound and its derivatives in the development of novel therapeutics for metabolic diseases. Further research is warranted to synthesize and characterize this compound and to explore its biological activities, particularly its potential as a GPR119 agonist.

References

"2-Chloro-4-(piperidin-1-yl)pyrimidine" CAS number and chemical data

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5429-00-5

This technical guide provides a comprehensive overview of 2-Chloro-4-(piperidin-1-yl)pyrimidine, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Data and Properties

This compound is a substituted pyrimidine featuring a chloro group at the 2-position and a piperidinyl moiety at the 4-position of the pyrimidine ring.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 5429-00-5[1][2]
Molecular Formula C₉H₁₂ClN₃[2]
Molecular Weight 197.67 g/mol [2]
Appearance White to off-white crystalline powderGeneral observation for similar compounds
Melting Point Not explicitly available in the searched results.
Boiling Point Not explicitly available in the searched results.[1]
Solubility Soluble in organic solvents.General observation for similar compounds

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a nucleophilic substitution reaction. A common synthetic route starts from a commercially available dichloropyrimidine.

General Synthesis Protocol:

A general method for the synthesis of similar piperidinyl pyrimidine derivatives involves the reaction of a corresponding chloropyrimidine with piperazine in the presence of a base. For instance, to a stirred solution of piperazine and potassium carbonate in water, the chloropyrimidine is added in small portions at an elevated temperature (e.g., 50-65°C). The reaction mixture is stirred for a period to ensure completion, after which it is cooled. The product can then be extracted using an organic solvent like chloroform, dried, and concentrated under reduced pressure.[3]

A patent for a similar compound, 2-chloro-4-(piperidinylmethyl)pyridine, describes a condensation reaction between 2-chloro-4-chloromethylpyridine and piperidine in DMF with potassium carbonate as a base, refluxing at 80°C for 6 hours.[4]

Experimental Workflow for Synthesis:

G start Start: Reagents reagents 2,4-Dichloropyrimidine Piperidine Base (e.g., K2CO3) Solvent (e.g., Water, DMF) start->reagents reaction Reaction Vessel: Combine reagents and heat reagents->reaction extraction Work-up: Cool, extract with organic solvent reaction->extraction purification Purification: Dry and concentrate extraction->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Substituted pyrimidines are a cornerstone in medicinal chemistry due to their wide range of biological activities. The incorporation of a piperidine moiety can further enhance the pharmacological profile of these compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives. While specific studies on this compound are not detailed in the provided search results, related compounds have shown significant activity. For example, various quinazoline-based pyrimidodiazepines have been synthesized and evaluated for their anticancer properties against a panel of 60 human tumor cell lines.[5][6] Some of these compounds exhibited high cytostatic and cytotoxic activity, with mechanisms of action potentially involving DNA binding.[5][6] Derivatives of 2-aminopyrimidine have also been investigated for their anticancer effects.[7]

Antimicrobial Activity

The pyrimidine scaffold is a common feature in many antimicrobial agents. Thiophenyl substituted pyrimidine derivatives have demonstrated effective antibacterial activity, particularly against Gram-positive strains, by inhibiting FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division.[8] The synthesis of various pyrimidine derivatives and their subsequent evaluation have shown promising results against a range of bacterial and fungal pathogens.[9][10][11]

Other Potential Applications

The versatility of the pyrimidine core extends to other therapeutic areas. For instance, Minoxidil, a piperidinopyrimidine derivative, is a well-known medication for hypertension and hair loss.[12] Its mechanism involves the opening of potassium channels and potential nitric oxide agonism.[12] Furthermore, certain pyrimidine derivatives have been investigated as inhibitors of the pyrimidine biosynthesis pathway, which can suppress viral growth by amplifying the innate immune response.[13]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been explicitly detailed in the available literature. However, based on the activities of related compounds, several potential mechanisms can be inferred.

  • Inhibition of Kinases: Many pyrimidine derivatives act as kinase inhibitors. For example, some pyrazolo[3,4-d]pyrimidines have been shown to inhibit EGFR tyrosine kinase phosphorylation.[14]

  • DNA Interaction: As seen with some anticancer pyrimidodiazepines, these molecules can interact with DNA through intercalation or groove binding, thereby disrupting DNA replication and transcription in cancer cells.[5][6]

  • Enzyme Inhibition: The antibacterial action of some pyrimidines involves the inhibition of essential bacterial enzymes like FtsZ, which is critical for cell division.[8]

  • Modulation of Ion Channels: As exemplified by Minoxidil, piperidinopyrimidines can act on ion channels, such as ATP-sensitive potassium channels.[12]

Logical Relationship of Potential Mechanisms:

G compound This compound target Molecular Target compound->target pathway Signaling Pathway target->pathway effect Biological Effect pathway->effect

Caption: Potential mechanism of action for this compound.

Conclusion

This compound is a versatile chemical intermediate with considerable potential for the development of novel therapeutic agents. Its pyrimidine core, combined with a piperidine substituent, makes it a promising scaffold for targeting a variety of biological processes implicated in cancer, infectious diseases, and other conditions. Further research is warranted to fully elucidate its pharmacological profile, including detailed studies on its mechanism of action and efficacy in preclinical models. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.

References

The Strategic Utility of 2-Chloro-4-(piperidin-1-yl)pyrimidine in the Synthesis of Novel Bioactive Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and participate in various biological interactions. Within this privileged class of heterocycles, 2-Chloro-4-(piperidin-1-yl)pyrimidine has emerged as a versatile and valuable building block for the synthesis of novel compounds with diverse pharmacological potential. Its unique structural features, comprising a reactive chlorine atom at the 2-position and a piperidine moiety at the 4-position, offer a strategic platform for molecular elaboration and the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the generation of innovative bioactive molecules.

Synthesis and Physicochemical Properties

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material for this synthesis is typically 2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring, attributed to superior delocalization of the negative charge in the Meisenheimer intermediate, allows for a regioselective reaction with piperidine.[1]

A general synthetic protocol involves the dropwise addition of piperidine to a solution of 2,4-dichloropyrimidine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified using standard techniques such as extraction and column chromatography.

While detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature, some supplier information indicates that it is an off-white to light yellow solid. It is also reported to be slightly soluble in chloroform and methanol.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5429-00-5
Molecular Formula C₉H₁₂ClN₃
Molecular Weight 197.66 g/mol
Appearance Off-white to light yellow solid
Solubility Slightly soluble in chloroform and methanol
Storage Temperature 2-8°C

Note: The data in this table is based on limited available information from chemical suppliers and may not represent fully validated experimental values.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution on dichloropyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of piperidine (1 equivalent) and triethylamine (1.1 equivalents) in the same anhydrous solvent.

  • Add the piperidine solution dropwise to the cooled 2,4-dichloropyrimidine solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactivity and Applications in Novel Compound Synthesis

The synthetic utility of this compound lies in the reactivity of the remaining chlorine atom at the 2-position. This chloro-substituent is susceptible to displacement by a variety of nucleophiles, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. Key reactions that can be employed for the derivatization of this scaffold include:

  • Nucleophilic Aromatic Substitution (SNAr): The 2-chloro group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the synthesis of a diverse library of 2-substituted-4-(piperidin-1-yl)pyrimidine derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the 2-chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position.

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the 2-chloropyrimidine and a primary or secondary amine. This method is particularly useful for synthesizing 2-aminopyrimidine derivatives, which are a common feature in many bioactive molecules.

Experimental Workflow for Derivatization

G start This compound snar Nucleophilic Aromatic Substitution (Amines, Alcohols, Thiols) start->snar suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald product_snar 2-Substituted-4-(piperidin-1-yl)pyrimidines snar->product_snar product_suzuki 2-Aryl/Heteroaryl-4-(piperidin-1-yl)pyrimidines suzuki->product_suzuki product_buchwald 2-Amino-4-(piperidin-1-yl)pyrimidine Derivatives buchwald->product_buchwald

Derivatization strategies for this compound.
Application in Kinase Inhibitor Synthesis

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The 2-amino-4-substituted pyrimidine motif is particularly prevalent in many approved and investigational kinase inhibitors. This compound serves as an excellent starting point for the synthesis of such compounds. For instance, a Buchwald-Hartwig amination reaction can be employed to introduce a variety of amine-containing fragments at the 2-position, leading to the generation of a library of potential kinase inhibitors.

Signaling Pathway Diagram: Generic Kinase Inhibition

G ATP ATP Kinase Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor Pyrimidine-based Inhibitor (Derived from this compound) Inhibitor->Kinase Binds to ATP-binding site

Mechanism of action for a generic pyrimidine-based kinase inhibitor.

Conclusion

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the reactivity of its 2-chloro substituent provide a versatile platform for the generation of diverse libraries of novel compounds. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, further expands the synthetic utility of this scaffold. While detailed biological data on derivatives of this compound is not yet widely published, the prevalence of the 2-amino-4-substituted pyrimidine motif in numerous bioactive compounds, particularly kinase inhibitors, underscores the significant potential of this building block for the development of future therapeutic agents. Further exploration of the chemical space accessible from this compound is a promising avenue for the discovery of new and effective drugs.

References

"2-Chloro-4-(piperidin-1-yl)pyrimidine" potential as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the antimicrobial potential of the pyrimidine scaffold. To date, a thorough search of scientific literature did not yield specific antimicrobial studies on the compound 2-Chloro-4-(piperidin-1-yl)pyrimidine . Therefore, this guide focuses on the broader class of pyrimidine derivatives to illustrate their potential as antimicrobial agents, drawing upon existing research for data, experimental protocols, and mechanisms of action.

Introduction: The Pyrimidine Core in Antimicrobial Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure and a key component of nucleic acids, making it a privileged scaffold in medicinal chemistry.[1] Pyrimidine derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The urgent need for novel antimicrobial agents to combat the rise of multidrug-resistant pathogens has positioned pyrimidine-containing compounds as a promising area for the development of new therapeutics.[1]

The structural diversity that can be achieved through substitution on the pyrimidine ring allows for the fine-tuning of biological activity and the exploration of various mechanisms of action. This guide will delve into the documented antimicrobial activities of various pyrimidine derivatives, detail the experimental methodologies used in their evaluation, and explore known molecular targets and signaling pathways.

Quantitative Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy of various pyrimidine derivatives has been demonstrated against a range of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from several studies, providing a comparative view of the potency of different structural classes of pyrimidine derivatives. It is important to note that the activity is highly dependent on the specific substitutions on the pyrimidine core.

Compound Class/DerivativeTarget Organism(s)MIC (µg/mL)Reference(s)
Thiophenyl-pyrimidines
Compound Bb2Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VREs)2[1]
Pyrrolo[2,3-d]pyrimidines
Pleuromutilin derivativesMethicillin-sensitive S. aureus (MSSA), MRSA, Methicillin-sensitive Staphylococcus epidermidis (MSSE), Methicillin-resistant S. epidermidis (MRSE), Enterococcus faecium0.0625 - 4[1]
Pyrimidin-2-ol/thiol/amine Analogues
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineBacillus subtilis0.96 µM/ml[2]
4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amineStaphylococcus aureus0.87 µM/ml[2]
Pyrimidopyrimidine Derivatives
Compounds 3a, 3b, 3d, 4a-d, 9c, 10bStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavusNot specified, but described as "excellent"[3]
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
Compounds 9d, 9n, 9o, 9pGram-positive and Gram-negative bacteria0.25 - 2.0[4]
Pyrimidine-Incorporated Piperazine Derivatives
Compounds 4b, 4d, 5a, 5bVarious bacteriaGood activity at 40[5]
Compounds 4a, 4d, 4e, 5c, 5eVarious fungiSignificant activity at 40[5]

Experimental Protocols

The evaluation of the antimicrobial potential of pyrimidine derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique.

Protocol:

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive control wells (containing the microorganism in broth without the compound) and negative control wells (containing broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically tested as a positive control for the assay.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

Protocol:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A defined volume of the test compound at a specific concentration is added to each well.

  • Controls: A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) are also applied to separate wells.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of action for this compound is unknown, several pyrimidine derivatives have been shown to exert their antimicrobial effects by targeting essential cellular processes in microorganisms.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the most well-established mechanisms for antimicrobial pyrimidines is the inhibition of dihydrofolate reductase (DHFR).[6][7] DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death.[6]

DHFR_Inhibition cluster_pathway Folic Acid Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR->THF Pyrimidine Antimicrobial Pyrimidine Derivative Pyrimidine->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by antimicrobial pyrimidine derivatives.

Inhibition of Bacterial Cell Division

Another identified target for some pyrimidine derivatives is the filamentous temperature-sensitive protein Z (FtsZ).[8][9] FtsZ is a crucial protein that forms the Z-ring at the site of cell division in bacteria.[10] Inhibition of FtsZ polymerization disrupts the formation of the septum, leading to filamentation of the bacteria and eventual cell death.[9][10]

Experimental and Developmental Workflow

The process of identifying and developing a novel antimicrobial agent from the pyrimidine class of compounds follows a structured workflow from initial synthesis to biological evaluation.

Antimicrobial_Workflow Synthesis Synthesis of Pyrimidine Derivatives Purification Purification and Characterization Synthesis->Purification Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Purification->Screening MIC Quantitative Analysis (MIC Determination) Screening->MIC Active Compounds Mechanism Mechanism of Action Studies MIC->Mechanism Toxicity Cytotoxicity Assays MIC->Toxicity Lead Lead Compound Identification Mechanism->Lead Toxicity->Lead

Caption: General workflow for the development of pyrimidine-based antimicrobial agents.

Conclusion

The pyrimidine scaffold represents a versatile and promising platform for the discovery of novel antimicrobial agents. The extensive body of research on pyrimidine derivatives highlights their potential to combat a wide range of bacterial and fungal pathogens, including drug-resistant strains. While specific data on "this compound" is not currently available, the broader family of pyrimidine compounds demonstrates significant antimicrobial activity through various mechanisms of action. Further investigation into specifically substituted pyrimidines, such as the one highlighted in this topic, is warranted to explore their potential contribution to the antimicrobial arsenal. Future research should focus on synthesizing and evaluating such novel derivatives and elucidating their specific molecular targets to pave the way for the development of new and effective antimicrobial therapies.

References

The Untapped Potential of 2-Chloro-4-(piperidin-1-yl)pyrimidine: A Review of Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: While "2-Chloro-4-(piperidin-1-yl)pyrimidine" has not been specifically evaluated as an anticancer agent in publicly available literature, the broader class of 2,4-substituted pyrimidine derivatives has garnered significant interest in oncology research. These compounds have demonstrated a wide range of biological activities, including potent cytotoxicity against various cancer cell lines. This document provides a comprehensive overview of the synthesis, in vitro anticancer activity, and proposed mechanisms of action for structurally related pyrimidine derivatives, offering a valuable resource for researchers interested in exploring the potential of this chemical scaffold.

Introduction to Pyrimidine Derivatives in Oncology

The pyrimidine ring is a fundamental component of nucleic acids, making it a privileged scaffold in the design of anticancer therapeutics.[1][2] Pyrimidine analogs have been developed to interfere with DNA and RNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] The versatility of the pyrimidine core allows for substitutions at various positions, leading to a diverse library of compounds with a wide array of biological targets.[2][3][4]

Synthesis of 2,4-Substituted Pyrimidine Derivatives

The synthesis of 2,4-substituted pyrimidine derivatives often begins with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine.[3] Nucleophilic substitution reactions are commonly employed to introduce various functional groups at the 2 and 4 positions. For instance, the synthesis of novel pyrimidine derivatives with potential anticancer activity has been achieved by reacting 4,6-dichloro-pyrimidine with hydrazine hydrate, followed by further reactions to introduce dihydronaphthalene and alkylamine moieties.[3] Microwave-assisted synthesis has also been utilized to efficiently produce unique pyrimidine anchored derivatives.[5][6]

In Vitro Anticancer Activity of Pyrimidine Derivatives

Numerous studies have demonstrated the cytotoxic effects of various 2,4-substituted pyrimidine derivatives against a panel of human cancer cell lines. The data from several key studies are summarized below.

Table 1: Cytotoxicity of 2-amino-4-chloro-pyrimidine Derivatives
CompoundCancer Cell LineEC50 (µM)
Derivative 6 (with bromophenyl piperazine moiety) HCT116 (Colon)89.24 ± 1.36
MCF7 (Breast)89.37 ± 1.17
Derivative 1 (with 4-methyl piperazine moiety) HCT116 (Colon)209.17 ± 1.23
MCF7 (Breast)221.91 ± 1.37
Doxorubicin (Control) HCT116 (Colon)2.0
MCF7 (Breast)0.98

Data sourced from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[6][7]

Table 2: Cytotoxicity of Novel Pyrimidine-Hydrazone Derivatives
CompoundCancer Cell LineIC50 (µM)
Compound 4 LoVo (Colon Adenocarcinoma)> 20
LoVo/DX (Resistant Colon Adenocarcinoma)~15
MCF-7 (Breast)~18
A549 (Lung)> 20
Compound 5 LoVo> 20
LoVo/DX~18
MCF-7> 20
A549> 20
Compound 6 LoVo> 20
LoVo/DX~10
MCF-7> 20
A549~15
Compound 7 LoVo> 20
LoVo/DX~12
MCF-7> 20
A549> 20

Data represents the approximate IC50 values from a study on novel pyrimidine derivatives, indicating inhibitory activity on the proliferation of various cancer cell lines.[3][8]

Table 3: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
CompoundCancer Cell LineIC50 (µM)
Derivative 2d A549 (Lung)Strong cytotoxicity at 50 µM
Chalcone 1g (Lipoxygenase Inhibition)17
Derivative 2a (Lipoxygenase Inhibition)42
Derivative 2f (Lipoxygenase Inhibition)47.5

This study highlighted the strong cytotoxic effects of derivative 2d against the A549 cell line and also evaluated the lipoxygenase inhibitory activity of related compounds.[9]

Experimental Protocols

The evaluation of the anticancer potential of pyrimidine derivatives typically involves a series of in vitro assays to determine their cytotoxic and mechanistic effects.

Cell Viability and Cytotoxicity Assays (MTT and SRB)

A common method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A positive control (e.g., doxorubicin) and a vehicle control are also included.[7]

  • Incubation: The cells are incubated with the compounds for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 or EC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6][7]

The Sulforhodamine B (SRB) assay is another colorimetric assay used to determine cytotoxicity by measuring cellular protein content.[3]

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, flow cytometry is often used to analyze apoptosis and the cell cycle distribution.

Protocol Outline:

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed, and stained with fluorescent dyes such as Annexin V (to detect early apoptosis) and Propidium Iodide (to detect late apoptosis and necrosis). For cell cycle analysis, cells are stained with a DNA-binding dye like Propidium Iodide.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis and the cell cycle (G1, S, G2/M).

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrimidine derivatives can be attributed to various mechanisms of action, including the inhibition of key enzymes involved in cell proliferation and survival.

Kinase Inhibition

Many pyrimidine derivatives have been designed as inhibitors of protein kinases, which are often dysregulated in cancer.[11] For example, some pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[11] The inhibition of such kinases can disrupt downstream signaling pathways crucial for cancer cell growth.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Kinase (e.g., PIM-1) Receptor->Kinase Activates Pyrimidine Pyrimidine Derivative (e.g., PIM-1 Inhibitor) Pyrimidine->Kinase Inhibits Downstream Downstream Signaling Proteins Kinase->Downstream Phosphorylates Transcription Transcription Factors Downstream->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: General kinase inhibition pathway targeted by pyrimidine derivatives.

DNA Intercalation and Topoisomerase Inhibition

Some pyrimidine derivatives may exert their anticancer effects by interacting directly with DNA or by inhibiting enzymes involved in DNA replication and repair, such as topoisomerase II.[3] Molecular docking studies have been used to predict the binding of novel pyrimidine derivatives to the active site of topoisomerase II.[3]

Experimental and logical workflow

Experimental_Workflow cluster_design Drug Design & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Evaluation start Design of Novel Pyrimidine Derivatives synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) on Cancer Cell Lines characterization->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle target_id Target Identification (e.g., Kinase Assays, Docking Studies) ic50->target_id sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar cell_cycle->sar target_id->sar lead_id Lead Compound Identification sar->lead_id

Caption: A typical workflow for the discovery and evaluation of novel anticancer agents.

Conclusion and Future Directions

The 2,4-substituted pyrimidine scaffold is a promising starting point for the development of novel anticancer agents. The existing body of research on various pyrimidine derivatives demonstrates their potential to inhibit cancer cell growth through diverse mechanisms of action. Although "this compound" has not yet been investigated for its anticancer properties, its structural similarity to other active pyrimidine compounds suggests that it may be a worthwhile candidate for future screening and development. Further research, including in vitro cytotoxicity screening, mechanistic studies, and in vivo evaluation, is warranted to determine the true potential of this and other novel pyrimidine derivatives in the fight against cancer.

References

The Pivotal Role of 2-Chloro-4-(piperidin-1-yl)pyrimidine in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-4-(piperidin-1-yl)pyrimidine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive chloropyrimidine core and a versatile piperidine moiety, make it an invaluable intermediate for the synthesis of a diverse array of complex molecules with promising biological activities. This technical guide provides an in-depth overview of its synthesis, reactivity, and applications, with a focus on experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Core Compound Profile

PropertyValue
IUPAC Name This compound
CAS Number 5429-00-5
Molecular Formula C₉H₁₂ClN₃
Molecular Weight 197.66 g/mol
Canonical SMILES C1CCN(CC1)C2=NC=CC(=N2)Cl

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with piperidine. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring compared to the C2 position dictates the regioselectivity of this reaction, leading to the desired product.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

A general and efficient method for the synthesis of this compound is through microwave-assisted organic synthesis, which often leads to shorter reaction times and higher yields compared to conventional heating.

Reaction Scheme:

Figure 1. General reaction scheme for the synthesis of this compound.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • Triethylamine (Et₃N)

  • Anhydrous Propanol

  • Microwave reactor vials

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure: [1]

  • In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq) and anhydrous propanol.

  • Add piperidine (1.0 eq) to the stirred solution.

  • Add triethylamine (1.0 eq) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Quantitative Data (Expected):

ParameterExpected Value
Yield >50%
Melting Point Not reported

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related pyrimidine derivatives.[1][2][3]

¹H NMR Spectroscopy (Expected Chemical Shifts, δ in ppm):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Pyrimidine H-6~7.8-8.0d
Pyrimidine H-5~6.0-6.2d
Piperidine α-CH₂~3.5-3.7m
Piperidine β,γ-CH₂~1.5-1.7m

¹³C NMR Spectroscopy (Expected Chemical Shifts, δ in ppm):

CarbonExpected Chemical Shift (ppm)
Pyrimidine C-2~161-163
Pyrimidine C-4~162-164
Pyrimidine C-6~157-159
Pyrimidine C-5~93-95
Piperidine α-C~43-45
Piperidine β,γ-C~24-26

Infrared (IR) Spectroscopy (Expected Wavenumbers, cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aliphatic)2850-2950
C=N (aromatic)1630-1650
C=C (aromatic)1580-1600
C-Cl700-800

Mass Spectrometry (Expected m/z):

IonExpected m/z
[M]⁺197
[M+H]⁺198

Reactivity and Role in Heterocyclic Chemistry

The chemical reactivity of this compound is dominated by the presence of the chlorine atom at the C2 position, which is susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups, making it a versatile intermediate in the synthesis of more complex heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the C2 position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of 2-substituted-4-(piperidin-1-yl)pyrimidine derivatives. This is a cornerstone of its utility in drug discovery, enabling the exploration of structure-activity relationships.

Figure 2. SNAr reactions of this compound.

This reactivity profile positions this compound as a critical precursor for the synthesis of compounds targeting a variety of biological pathways. For instance, substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The piperidine moiety can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications. The ability to readily modify the C2 position allows for the fine-tuning of biological activity and physicochemical properties.

While specific examples of marketed drugs directly synthesized from this compound are not prominent in the public domain, the core structure is present in numerous patented compounds and clinical candidates. For example, derivatives of piperidinyl-pyrimidines have been explored as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agents targeting infectious diseases.

Conclusion

This compound is a versatile and valuable building block in heterocyclic and medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the development of novel bioactive compounds. The detailed information provided in this guide is intended to facilitate its use in research and development, empowering scientists to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(piperidin-1-yl)pyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrimidine scaffold is a common motif in a wide array of biologically active compounds, and the presence of a reactive chlorine atom at the 2-position and a piperidinyl group at the 4-position allows for diverse downstream functionalization. This makes it a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. This application note provides a detailed protocol for the efficient synthesis of this compound from 2,4-dichloropyrimidine and piperidine using microwave irradiation.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The C4 position of 2,4-dichloropyrimidine is known to be more susceptible to nucleophilic attack than the C2 position, leading to a regioselective substitution by piperidine to yield the desired product.

Experimental Protocols

This protocol is adapted from established methods for the microwave-assisted synthesis of analogous 4-amino-2-chloropyrimidine derivatives.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • Triethylamine (Et₃N)

  • Anhydrous Isopropanol (or other suitable high-boiling solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave synthesizer (e.g., CEM Discover)

  • Microwave reaction vials with stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 149 mg).

  • Add anhydrous isopropanol (3 mL) to dissolve the starting material.

  • To the stirred solution, add piperidine (1.1 mmol, 109 µL) followed by triethylamine (1.5 mmol, 209 µL).

  • Seal the reaction vial and place it in the cavity of the microwave synthesizer.

  • Microwave Irradiation: Irradiate the reaction mixture at 130°C for 20 minutes with stirring. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the microwave-assisted synthesis of this compound.

ParameterValue
Starting Material 12,4-Dichloropyrimidine
Starting Material 2Piperidine
BaseTriethylamine
SolventAnhydrous Isopropanol
Temperature130°C
Reaction Time20 minutes
Expected Yield> 85%
Purification MethodColumn Chromatography

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the microwave-assisted synthesis of this compound.

experimental_workflow reagents Reagents: 2,4-Dichloropyrimidine Piperidine Triethylamine Isopropanol mixing Mixing in Microwave Vial reagents->mixing microwave Microwave Irradiation (130°C, 20 min) mixing->microwave workup Aqueous Work-up (EtOAc, NaHCO3, Brine) microwave->workup purification Purification (Column Chromatography) workup->purification product Product: This compound purification->product

Microwave-assisted synthesis workflow.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and regioselective method for the synthesis of this compound. This approach is highly suitable for the rapid generation of this key intermediate for use in drug discovery and development programs, enabling faster lead optimization and library synthesis. The significant reduction in reaction time and potential for high yields make this method a valuable tool for medicinal chemists.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(piperidin-1-yl)pyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors for oncology, antiviral agents, and central nervous system drugs. The reactivity of the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr) allows for the facile introduction of a wide variety of functional groups, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). This document provides detailed application notes on the utility of this compound and its derivatives, alongside robust experimental protocols for its reaction with various nucleophiles.

Application Notes

The 2,4-disubstituted pyrimidine motif, particularly with an amino group at the 2-position, is a cornerstone in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of kinases. The substituent at the 2-position can be modified to enhance potency and selectivity, while the 4-piperidinyl group can improve physicochemical properties such as solubility and cell permeability.

Derivatives of 2-amino-4-(piperidin-1-yl)pyrimidine have shown significant inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases:

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle and transcription.[1] Inhibitors of CDKs, such as CDK2, CDK7, and CDK9, are being actively investigated as anti-cancer therapeutics.[1][2] The 2-anilinopyrimidine scaffold is a well-established pharmacophore for CDK inhibition.[3]

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer. 2,4-Diaminopyrimidine derivatives have been developed as potent EGFR inhibitors.[4]

  • IκB Kinase (IKK-2): IKK-2 is a key kinase in the NF-κB signaling pathway, which is involved in inflammation and cancer. Piperidinyl aminopyrimidine derivatives have been identified as selective IKK-2 inhibitors.[5]

The versatility of the nucleophilic substitution reaction on this compound allows for the creation of libraries of compounds for screening against these and other biological targets.

Quantitative Data Summary

The yield of nucleophilic substitution reactions on this compound and analogous 2-chloropyrimidines is dependent on the nucleophilicity of the incoming group, the reaction conditions, and the presence of any catalysts. The following table summarizes representative yields for the amination of similar 2-chloropyrimidine scaffolds.

Nucleophile (Amine)Reaction ConditionsProductYield (%)Reference
4-MethylpiperazineAnhydrous propanol, triethylamine, microwave, 120-140 °C, 15-30 min4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine54[6]
4-(Pyrimidin-2-yl)piperazineAnhydrous propanol, triethylamine, microwave, 120-140 °C, 15-30 min4-(4-(Pyrimidin-2-yl)piperazin-1-yl)pyrimidin-2-amine54[6]
4-(4-Fluorophenyl)piperazineAnhydrous propanol, triethylamine, microwave, 120-140 °C, 15-30 min4-(4-(4-Fluorophenyl)piperazin-1-yl)pyrimidin-2-amine54[6]
4-(4-Bromophenyl)piperazineAnhydrous propanol, triethylamine, microwave, 120-140 °C, 15-30 min4-(4-(4-Bromophenyl)piperazin-1-yl)pyrimidin-2-amine54[6]
4-(2-Fluorophenyl)piperazineAnhydrous propanol, triethylamine, microwave, 120-140 °C, 15-30 min4-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-2-amine54[6]

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with a representative amine nucleophile. These can be adapted for other nucleophiles such as thiols and alcohols.

Protocol 1: Microwave-Assisted Amination

This protocol is adapted from a general procedure for the microwave-assisted synthesis of 2-amino-4-substituted pyrimidines.[6]

Materials:

  • This compound (1 equivalent)

  • Substituted amine (1 equivalent)

  • Anhydrous propanol

  • Triethylamine (2 equivalents)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microwave reactor vials

Procedure:

  • To a microwave reaction vial, add this compound (e.g., 1 mmol, 197.7 mg).

  • Add anhydrous propanol (e.g., 2 mL) and stir at room temperature to dissolve the starting material.

  • Add the substituted amine (e.g., 1 mmol) to the reaction vial.

  • Add triethylamine (e.g., 2 mmol, 0.28 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Conventional Thermal Amination

This protocol is a generalized procedure for SNAr reactions on chloropyrimidines under conventional heating.

Materials:

  • This compound (1 equivalent)

  • Substituted amine (1.2 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Isopropanol)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2 equivalents)

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (e.g., 1 mmol, 197.7 mg) and the substituted amine (e.g., 1.2 mmol).

  • Add the anhydrous solvent (e.g., 10 mL) and the base (e.g., 2 mmol).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

Experimental Workflow for Nucleophilic Substitution

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis Start This compound + Nucleophile + Solvent + Base Reaction Heating (Conventional or Microwave) Start->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Quenching Quench with Water or Aqueous Bicarbonate Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Analysis NMR, MS, etc. Purification->Analysis Final_Product Pure 2-Substituted-4-(piperidin-1-yl)pyrimidine Analysis->Final_Product

Caption: General workflow for the synthesis and purification.

Signaling Pathway of a Representative CDK9 Inhibitor

Many 2-amino-4-(piperidin-1-yl)pyrimidine derivatives function as CDK9 inhibitors. CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins and ultimately induces apoptosis in cancer cells.

G cluster_0 Transcription Regulation cluster_1 Downstream Effects CDK9_CyclinT CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Ser2 Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Promotes pTEFb P-TEFb Anti_Apoptotic Anti-apoptotic proteins (e.g., Mcl-1, c-Myc) Transcription_Elongation->Anti_Apoptotic Upregulates Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits Inhibitor 2-Amino-4-(piperidin-1-yl)pyrimidine Derivative Inhibitor->CDK9_CyclinT Inhibits

Caption: Inhibition of the CDK9 signaling pathway.

References

Application Notes and Protocols: The Versatile Role of 2-Chloro-4-(piperidin-1-yl)pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-4-(piperidin-1-yl)pyrimidine as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitor drugs. The presence of a reactive chlorine atom at the 2-position and a piperidinyl group at the 4-position of the pyrimidine ring offers a versatile platform for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammation.

Introduction to this compound in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The this compound scaffold serves as an excellent starting point for the synthesis of kinase inhibitors. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The piperidinyl group at the 4-position can contribute to the overall binding affinity and physicochemical properties of the final compound.

Key Synthetic Strategies

The primary synthetic utility of this compound lies in its reactivity at the C2 position. Two of the most common and powerful approaches for elaborating this core into kinase inhibitors are Nucleophilic Aromatic Substitution (SNAr) and Suzuki Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

In this approach, the chlorine atom is displaced by a nucleophile, typically an amine or an alcohol. This reaction is often used to introduce a key pharmacophore that can interact with the hinge region of the kinase ATP-binding pocket.

Suzuki Cross-Coupling

The Suzuki reaction allows for the formation of a carbon-carbon bond between the pyrimidine core and a variety of aryl or heteroaryl boronic acids or esters. This enables the introduction of larger, more complex substituents that can occupy other regions of the ATP-binding site, leading to increased potency and selectivity.

Experimental Protocols

The following are generalized protocols for the two key synthetic strategies. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of 2-amino-4-(piperidin-1-yl)pyrimidine derivatives.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 - 1.5 eq)

  • A suitable base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or 1,4-dioxane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add the desired amine and the base.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 150 °C. The reaction can also be performed under microwave irradiation to reduce reaction times.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-(piperidin-1-yl)pyrimidine derivative.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the synthesis of 2-aryl-4-(piperidin-1-yl)pyrimidine derivatives.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent mixture (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent mixture to the vessel.

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-(piperidin-1-yl)pyrimidine derivative.

Data Presentation: Biological Activity of Representative Kinase Inhibitors

The following table summarizes the biological activity of several representative kinase inhibitors that feature a substituted piperidinyl-pyrimidine core. While not all of these compounds are synthesized directly from this compound, they exemplify the potency and diversity of kinase inhibitors that can be achieved using this scaffold.

Compound ClassInhibitor ExampleTarget Kinase(s)IC₅₀ (nM)
PyrazolopyrimidineCompound 10hPan-AKT24.3 (AKT1)
Piperidinyl AminopyrimidineCompound 17IKK-21300
PyrrolopyrimidineAZD5363Pan-AKT-
Aminopyrimidin-4-oneCompound 16IRAK427
2-Anilino-4-(thiazol-5-yl)pyrimidine-CDK2Low nM Kᵢ

Mandatory Visualizations

Signaling Pathways

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyrimidine-based AKT Inhibitor Inhibitor->AKT Inhibition

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli IKK_Complex IKK Complex (IKKα, IKKβ, IKKγ) Stimuli->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Transcription Inhibitor Piperidinyl-aminopyrimidine IKK-2 Inhibitor Inhibitor->IKK_Complex Inhibition

Experimental Workflow

Experimental_Workflow Start Start Reagents Combine: - this compound - Amine or Boronic Acid - Catalyst & Base Start->Reagents Reaction Reaction: - Heat under Inert Atmosphere - Monitor by TLC/LC-MS Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Kinase Inhibitor Purification->Product

Application Notes and Protocols for the Creation of Compound Libraries Using 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its versatile nature allows for the creation of diverse compound libraries targeting a wide array of biological pathways. 2-Chloro-4-(piperidin-1-yl)pyrimidine is an excellent starting material for generating such libraries due to the reactivity of the chlorine atom at the C2 position, which readily undergoes nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This allows for the introduction of a wide variety of substituents, leading to novel chemical entities with the potential for significant biological activity. Pyrimidine derivatives have shown particular promise as kinase inhibitors, modulating key signaling pathways implicated in cancer and neurodegenerative diseases.[1][2][3][4]

These application notes provide detailed protocols for the synthesis of 2,4-disubstituted pyrimidine libraries from this compound using both traditional SNAr and Suzuki coupling methodologies. Additionally, a microwave-assisted protocol is included for high-throughput synthesis.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂ClN₃
Molecular Weight 197.66 g/mol
Appearance Off-white to light yellow solid
Storage 2-8°C
Solubility Chloroform (Slightly), Methanol (Slightly)

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the substitution of the C2-chloro group with a diverse range of primary and secondary amines to generate a library of 2-amino-4-(piperidin-1-yl)pyrimidines.

Materials:

  • This compound

  • A library of diverse primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Propanol or other suitable high-boiling solvent

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1 equivalent).

  • Add the desired amine from the library (1.2 equivalents).

  • Add anhydrous propanol to dissolve the reactants.

  • Add triethylamine (2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-(piperidin-1-yl)pyrimidine derivative.

Expected Yields: 50-90% (dependent on the amine used)

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol is suitable for the rapid synthesis of a compound library in a high-throughput manner.

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • In a microwave reaction vial, combine this compound (1 equivalent) and the selected amine (1.2 equivalents).

  • Add anhydrous propanol as the solvent.

  • Add triethylamine (2 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120–140 °C) for a specified time (e.g., 15–30 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Expected Yields: 60-95% (dependent on the amine used)

Protocol 3: Suzuki Cross-Coupling with Boronic Acids

This protocol enables the formation of a C-C bond at the C2 position, allowing for the introduction of aryl and heteroaryl moieties.

Materials:

  • This compound

  • A library of diverse aryl and heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, dissolve this compound (1 equivalent) and the boronic acid (1.5 equivalents) in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yields: 40-85% (dependent on the boronic acid used)

Data Presentation

Table 1: Representative Yields for SNAr Reactions
EntryAmineProductYield (%)
1Aniline2-(Phenylamino)-4-(piperidin-1-yl)pyrimidine85
2Morpholine2-(Morpholino)-4-(piperidin-1-yl)pyrimidine92
3Benzylamine2-(Benzylamino)-4-(piperidin-1-yl)pyrimidine78
44-Fluoroaniline2-(4-Fluorophenylamino)-4-(piperidin-1-yl)pyrimidine82
Table 2: Representative Yields for Suzuki Coupling Reactions
EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4-(piperidin-1-yl)pyrimidine75
23-Thiopheneboronic acid2-(Thiophen-3-yl)-4-(piperidin-1-yl)pyrimidine68
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-(piperidin-1-yl)pyrimidine81
4Pyridine-3-boronic acid2-(Pyridin-3-yl)-4-(piperidin-1-yl)pyrimidine65
Table 3: Biological Activity of Representative Pyrimidine Derivatives (Kinase Inhibition)
Compound IDTarget KinaseIC₅₀ (nM)
PYR-001Aurora A12
PYR-002Aurora B3.7
PYR-003PLK18.3
PYR-004JAK225
PYR-005TBK145

Note: The data in these tables are representative and actual results may vary depending on the specific reactants and reaction conditions.

Visualizations

Experimental Workflow

G Experimental Workflow for Compound Library Synthesis A This compound B S(N)Ar with Amines A->B C Suzuki Coupling with Boronic Acids A->C D 2-Amino-4-(piperidin-1-yl)pyrimidine Library B->D E 2-Aryl-4-(piperidin-1-yl)pyrimidine Library C->E F Purification (Chromatography) D->F E->F G Biological Screening F->G

Caption: Workflow for generating compound libraries.

Kinase Inhibition Signaling Pathway

G Targeted Kinase Signaling Pathways cluster_0 Upstream Signaling cluster_1 Kinase Cascades cluster_2 Cellular Response GF Growth Factors PI3K PI3K GF->PI3K RAS RAS GF->RAS Stress Cellular Stress AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Library Pyrimidine Library (Kinase Inhibitors) Library->PI3K Library->RAF

Caption: Inhibition of key cancer signaling pathways.

Logical Relationship of Synthesis Methods

G Relationship of Synthesis Methods cluster_0 C-N Bond Formation cluster_1 C-C Bond Formation Start This compound SNAr Nucleophilic Aromatic Substitution Start->SNAr Microwave Microwave-Assisted SNAr Start->Microwave Suzuki Suzuki Coupling Start->Suzuki Library Diverse Compound Library SNAr->Library Microwave->Library Suzuki->Library

Caption: Synthetic routes to diverse libraries.

References

Application Notes and Protocols for 2-Chloro-4-(piperidin-1-yl)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of 2-Chloro-4-(piperidin-1-yl)pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The protocols are based on established methodologies for nucleophilic aromatic substitution and cross-coupling reactions on pyrimidine scaffolds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine. The greater electrophilicity of the C4 position generally favors substitution at this site.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution

A detailed procedure for the synthesis of this compound from 2,4-dichloropyrimidine is outlined below.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • Potassium Carbonate (K2CO3) or Triethylamine (TEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add piperidine (1.0-1.2 eq) dropwise to the stirring suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered to remove the inorganic base.

  • The filtrate is concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

ParameterConditionNotes
Starting Material 2,4-DichloropyrimidineCommercially available.
Nucleophile Piperidine1.0-1.2 equivalents.
Base Potassium Carbonate or Triethylamine2.0 equivalents.
Solvent Acetonitrile, Dichloromethane, or THFAcetonitrile is a common choice.
Temperature Room TemperatureThe reaction is typically run at ambient temperature.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS for completion.
Work-up Filtration, Extraction, and ChromatographyStandard purification procedure.
Expected Yield >90%Yields are generally high for this type of reaction. A related synthesis of 2-chloro-4-(piperidinylmethyl)pyridine from 2-chloro-4-(chloromethyl)pyridine and piperidine reports a yield of 92%.[2]

Diagram 1: Synthesis of this compound

G cluster_reactants A 2,4-Dichloropyrimidine C This compound A->C B Piperidine reagents K2CO3, Acetonitrile Room Temperature reagents->C

Caption: Reaction scheme for the synthesis of this compound.

Reactions of this compound

The remaining chlorine atom at the C2 position of this compound is susceptible to further substitution, particularly through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[3][4][5]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)

  • Ligand (if required, e.g., triphenylphosphine)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 2:1 ratio).[6]

  • The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours.[3] The reaction should be monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2-aryl-4-(piperidin-1-yl)pyrimidine.

Table 2: Summary of Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Electrophile This compound
Nucleophile Aryl- or Heteroarylboronic Acid1.1-1.5 equivalents.
Catalyst Pd(PPh3)4, Pd2(dba)3Catalyst loading can range from 0.5 to 5 mol%. Microwave-assisted procedures have been shown to be effective with as little as 0.5 mol% of Pd(PPh3)4.[4][6]
Base K2CO3, Cs2CO3, K3PO4, KF2.0-3.0 equivalents. The choice of base can be critical for the reaction outcome.[3]
Solvent 1,4-Dioxane/H2O, Toluene/Ethanol/H2O, THF/H2OA mixture of an organic solvent and water is commonly used.[5][6]
Temperature 80-110 °CMicrowave irradiation can significantly reduce reaction times (e.g., 15 minutes at 100 °C).[4][6]
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.
Work-up Extraction and ChromatographyStandard purification procedure.
Yield Good to excellentYields are dependent on the specific coupling partners and reaction conditions.

Diagram 2: Suzuki-Miyaura Coupling of this compound

G cluster_reactants A This compound C 2-Aryl-4-(piperidin-1-yl)pyrimidine A->C B Arylboronic Acid reagents Pd Catalyst, Base Solvent, Heat reagents->C

References

Application Notes and Protocols: Synthesis and Screening of 2-Chloro-4-(piperidin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and screening protocols for "2-Chloro-4-(piperidin-1-yl)pyrimidine" and its derivatives. This class of compounds holds significant promise in drug discovery, particularly in the fields of oncology and inflammation, due to the prevalence of the pyrimidine scaffold in biologically active molecules.[1]

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to mimic endogenous nucleobases allows for interaction with a wide array of biological targets, most notably protein kinases. The introduction of a chlorine atom at the 2-position and a piperidinyl group at the 4-position of the pyrimidine ring creates a versatile template for the development of potent and selective inhibitors of various signaling pathways implicated in disease.

Derivatives of 2,4-substituted pyrimidines have demonstrated significant potential as inhibitors of key kinases in cancer and inflammatory pathways, such as IKK-2, EGFR, and ALK.[2][3][4] This document outlines a representative synthetic protocol for the parent compound, "this compound," and provides a framework for its subsequent screening and characterization.

Data Presentation: Biological Activity of Related Piperidinyl-Pyrimidine Derivatives

Compound/Derivative ClassTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
Piperidinyl aminopyrimidine derivative (Compound 17)IKK-2IC₅₀ = 1.30 µM[2]
4-(4-methylpiperidin-1-yl)pyrimidin-2-amine (Derivative 2)HCT116 (Colon Cancer)EC₅₀ = 272.48 ± 0.02 µM[5]
4-(4-methylpiperidin-1-yl)pyrimidin-2-amine (Derivative 2)MCF7 (Breast Cancer)EC₅₀ = 271.20 ± 0.06 µM[5]
(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)EGFR (L858R/T790M)Potent Inhibition[3][6]
5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)Anaplastic Lymphoma Kinase (ALK)Potent and Selective Inhibition[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to "this compound" based on established methods for the synthesis of related 4-substituted-2-chloropyrimidines. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of a chlorine atom on 2,4-dichloropyrimidine with piperidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.

  • Add triethylamine (1.1 eq) or DIPEA to the solution.

  • Slowly add piperidine (1.0 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure "this compound".

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for screening "this compound" and its derivatives for inhibitory activity against a panel of protein kinases.

Materials:

  • Recombinant protein kinases of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound ("this compound" or derivative) dissolved in DMSO

  • Positive control inhibitor

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound, positive control, and a DMSO vehicle control to the appropriate wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a defined period.

  • Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effects of "this compound" derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound, positive control, and a DMSO vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the EC₅₀ value.

Visualizations

Synthesis_Workflow Reactants 2,4-Dichloropyrimidine + Piperidine + Base (e.g., TEA) Reaction Nucleophilic Aromatic Substitution (SNAr) Reactants->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound This compound Derivatives Library PrimaryAssay In Vitro Kinase Panel Screen (e.g., IKK, EGFR, ALK) Compound->PrimaryAssay Hit_Identification Hit Identification (Potent Inhibitors) PrimaryAssay->Hit_Identification Dose_Response IC50/EC50 Determination (Dose-Response Curves) Hit_Identification->Dose_Response Hits Cell_Proliferation Cell-Based Proliferation Assays (e.g., HCT116, MCF7) Dose_Response->Cell_Proliferation SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Proliferation->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate

Caption: A typical screening cascade for pyrimidine-based inhibitors.

Signaling_Pathway cluster_NFkB NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression activates Compound This compound (Hypothesized Inhibitor) Compound->IKK_complex Inhibits

Caption: Hypothesized mechanism of action via inhibition of the NF-κB pathway.

References

Application Notes and Protocols: 2-Chloro-4-(piperidin-1-yl)pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: A Versatile Scaffold for Allosteric Modulators of the Cannabinoid Receptor 1 (CB1)

The chemical scaffold, 2-chloro-4-(piperidin-1-yl)pyrimidine, has emerged as a valuable building block in medicinal chemistry, particularly in the development of allosteric modulators for the Cannabinoid Receptor 1 (CB1). The CB1 receptor, a G-protein coupled receptor, is a promising therapeutic target for a range of disorders including obesity, neurodegenerative diseases, pain, and substance abuse disorders.[1] Allosteric modulators offer a more nuanced approach to targeting receptors compared to traditional orthosteric ligands, potentially leading to safer and more effective therapeutics.[1]

Derivatives of this compound have been successfully synthesized and identified as novel lead compounds for potent CB1 allosteric modulators.[1] The pyrimidine ring in this scaffold offers synthetic versatility, facilitating nucleophilic aromatic substitution, which allows for broader structural optimization.[1] This has led to the development of compounds with biological activities comparable to well-established CB1 allosteric modulators.[1]

The primary application of this scaffold has been in the creation of pyrimidinyl biphenyl urea analogues. These compounds have been evaluated for their allosteric modulation of the CB1 receptor, demonstrating the potential to fine-tune receptor signaling.[1] This targeted modulation, including biased signaling towards specific pathways like β-arrestin, presents an opportunity to develop pathway-specific therapeutics with improved side-effect profiles.[1]

Quantitative Data Summary

The following table summarizes the binding affinity (KB) and cooperativity factor (α) of selected pyrimidinyl biphenyl urea analogues derived from the this compound scaffold. These values were determined using the orthosteric agonist CP55,940. A KB value represents the equilibrium dissociation constant of the allosteric modulator, indicating its affinity for the receptor. The α value is the binding cooperativity factor; an α > 1 indicates positive cooperativity (enhances orthosteric ligand binding), while an α < 1 indicates negative cooperativity (decreases orthosteric ligand binding).

Compound IDStructureKB (nM)α Value
8d 1-(4-cyanophenyl)-3-(3-(2-(piperidin-1-yl)pyrimidin-4-yl)phenyl)urea140 ± 301.6 ± 0.1
8r 1-([1,1'-biphenyl]-4-yl)-3-(3-(2-(piperidin-1-yl)pyrimidin-4-yl)phenyl)urea130 ± 201.5 ± 0.1
7a 1-(4-chlorophenyl)-3-(3-(4-(piperidin-1-yl)pyrimidin-2-yl)phenyl)urea310 ± 502.1 ± 0.2
8a 1-(4-chlorophenyl)-3-(3-(2-(piperidin-1-yl)pyrimidin-4-yl)phenyl)urea400 ± 601.9 ± 0.2

Data sourced from Qiao et al., 2016.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • Triethylamine

  • Anhydrous 1,4-dioxane

  • Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane under an argon atmosphere.

  • Add triethylamine (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Add piperidine (1.02 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction will yield a mixture of two regioisomers: this compound (major product) and 4-chloro-2-(piperidin-1-yl)pyrimidine (minor product).[1]

  • Purify the major product using column chromatography.

[35S]GTPγS Binding Assay for G-Protein Coupling

This assay is used to determine the extent to which an allosteric modulator affects the coupling of the CB1 receptor to its G-protein in response to an orthosteric agonist.

Materials:

  • Cell membranes expressing the CB1 receptor (e.g., from mouse brain or hCB1R cells).

  • [35S]GTPγS (radioligand)

  • GDP (Guanosine diphosphate)

  • Orthosteric agonist (e.g., CP55,940)

  • Test allosteric modulator compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, 0.1% BSA)

  • Adenosine deaminase

  • Scintillation counter

Procedure:

  • Pre-incubate the cell membranes with adenosine deaminase for 30 minutes at 30°C.

  • Incubate the membranes with the orthosteric agonist and the test allosteric modulator (or vehicle control) for 60 minutes at 30°C in the assay buffer containing GDP.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate for a further 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • The data is analyzed to determine the EC50 and Emax values of the orthosteric agonist in the presence and absence of the allosteric modulator, which reveals the nature and extent of the allosteric modulation on G-protein coupling.[2][3]

Visualizations

G Piperidine Piperidine Reaction Nucleophilic Aromatic Substitution Piperidine->Reaction Product_Mixture Mixture of Regioisomers Reaction->Product_Mixture Major_Product This compound (Major Product) Product_Mixture->Major_Product Minor_Product 4-Chloro-2-(piperidin-1-yl)pyrimidine (Minor Product) Product_Mixture->Minor_Product Purification Column Chromatography Product_Mixture->Purification Final_Intermediate Isolated Intermediate Purification->Final_Intermediate

Caption: Synthetic pathway for this compound.

G cluster_membrane Cell Membrane CB1R CB1 Receptor G_Protein G-protein (α, β, γ) CB1R->G_Protein Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits Signaling_Cascade Downstream Signaling (e.g., ↓cAMP, ↑MAPK) G_Protein->Signaling_Cascade Allosteric_Modulator Allosteric Modulator (e.g., Pyrimidinyl Biphenyl Urea) Allosteric_Modulator->CB1R Binds to allosteric site Orthosteric_Agonist Orthosteric Agonist (e.g., CP55,940) Biased_Signaling Biased Signaling Beta_Arrestin->Biased_Signaling

Caption: CB1 receptor signaling and allosteric modulation.

G Step1 1. Pre-incubate CB1 membranes with adenosine deaminase Step2 2. Add orthosteric agonist and allosteric modulator Step1->Step2 Step3 3. Initiate binding with [35S]GTPγS Step2->Step3 Step4 4. Incubate to allow binding Step3->Step4 Step5 5. Terminate by rapid filtration Step4->Step5 Step6 6. Wash filters Step5->Step6 Step7 7. Quantify bound radioligand (Scintillation Counting) Step6->Step7 End End Step7->End

Caption: Workflow for the [35S]GTPγS binding assay.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the scalable synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine, a valuable heterocyclic building block in drug discovery and development. The synthesis is based on a regioselective nucleophilic aromatic substitution (SNAr) reaction. This document includes a comprehensive experimental protocol, quantitative data summary, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence is due to their ability to mimic endogenous nucleobases and interact with a wide range of biological targets. Specifically, 2,4-disubstituted pyrimidines are prominent scaffolds in the development of kinase inhibitors for oncology.

This compound is a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). The described synthetic method is a scalable, one-step process involving the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with piperidine. The inherent electronic properties of the 2,4-dichloropyrimidine ring favor nucleophilic attack at the C4 position, leading to a high regioselectivity for the desired product. This makes the process efficient and suitable for large-scale production.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the scalable synthesis of this compound.

ParameterValueNotes
Starting Materials 2,4-Dichloropyrimidine, PiperidineCommercially available
Key Reagents Diisopropylethylamine (DIPEA), n-Butanol
Reaction Type Nucleophilic Aromatic Substitution (SNAr)
Typical Molar Ratio 2,4-Dichloropyrimidine : Piperidine : DIPEA (1 : 1.1 : 1.2)Piperidine and DIPEA are used in slight excess.
Reaction Temperature 80-90 °C
Reaction Time 4-8 hoursMonitored by TLC or LC-MS
Typical Yield 85-95%Based on analogous reactions.
Purity (post-purification) >98%Achievable by recrystallization or column chromatography.
Scale Laboratory (grams) to Pilot Plant (kilograms)The protocol is designed to be scalable.

Experimental Protocols

Materials and Equipment
  • Reactants: 2,4-Dichloropyrimidine (≥98%), Piperidine (≥99%), Diisopropylethylamine (DIPEA, ≥99%), n-Butanol (anhydrous)

  • Solvents for workup and purification: Ethyl acetate, Hexanes, Brine (saturated NaCl solution)

  • Equipment: Jacketed glass reactor with overhead stirrer, condenser, and temperature probe; Heating/cooling circulator; Rotary evaporator; Filtration apparatus; Thin Layer Chromatography (TLC) plates (silica gel 60 F254); Liquid Chromatography-Mass Spectrometry (LC-MS) system (for reaction monitoring); Nuclear Magnetic Resonance (NMR) spectrometer and High-Performance Liquid Chromatography (HPLC) system (for characterization and purity determination).

Scalable Synthesis Protocol

This protocol describes the synthesis of this compound on a representative scale.

  • Reactor Setup: Set up a clean and dry jacketed glass reactor equipped with an overhead stirrer, condenser, and a temperature probe. Purge the reactor with an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: To the reactor, add 2,4-dichloropyrimidine (1.0 eq). Add anhydrous n-butanol as the solvent (5-10 volumes relative to the limiting reagent). Begin stirring to dissolve the starting material.

  • Addition of Reagents: Add diisopropylethylamine (DIPEA) (1.2 eq) to the stirred solution. Subsequently, add piperidine (1.1 eq) dropwise to the reaction mixture, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the n-butanol.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and assess its purity by HPLC.

Visualizations

Synthetic Workflow

Synthetic Workflow for this compound A Reactor Setup (Inert Atmosphere) B Charge Reactants (2,4-Dichloropyrimidine, n-Butanol) A->B C Add Reagents (DIPEA, Piperidine) B->C D Reaction (80-90°C, 4-8h) C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Incomplete F Work-up (Solvent Removal) E->F Complete G Extraction (Ethyl Acetate, Water, Brine) F->G H Purification (Recrystallization/Chromatography) G->H I Final Product (this compound) H->I

Caption: A flowchart illustrating the scalable synthesis of this compound.

Potential Application: Inhibition of EGFR Signaling Pathway

This compound is a scaffold used in the development of kinase inhibitors. A common target for such inhibitors is the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.

Simplified EGFR Signaling Pathway and Potential Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor This compound -based Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: A diagram showing the EGFR signaling pathway and the potential point of inhibition by a this compound-based drug.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted in a well-equipped laboratory with appropriate safety precautions. The reaction conditions and yields provided are representative and may require optimization for specific applications and scales.

Application Notes and Protocols for "2-Chloro-4-(piperidin-1-yl)pyrimidine" in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. Among its derivatives, 2-Chloro-4-(piperidin-1-yl)pyrimidine has emerged as a significant building block in the design of novel drugs targeting a range of diseases, including cancer, inflammatory disorders, and metabolic conditions. Its unique structural features allow for diverse chemical modifications, enabling the development of potent and selective inhibitors for various biological targets.

These application notes provide a comprehensive overview of the utility of the "this compound" scaffold in drug discovery. Detailed protocols for the synthesis of derivatives, key biological assays for their evaluation, and data presentation guidelines are included to facilitate research and development in this promising area.

I. Synthesis of Therapeutic Agents Incorporating the this compound Scaffold

The this compound moiety serves as a versatile starting material for the synthesis of a wide array of therapeutic agents. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the pharmacological properties of the final compound.

General Synthetic Protocol for Nucleophilic Substitution

This protocol outlines a general method for the synthesis of 2-substituted-4-(piperidin-1-yl)pyrimidine derivatives.

Materials:

  • This compound

  • Desired nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

  • Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), or Sodium Hydride (NaH))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent, add the desired nucleophile (1.0-1.5 eq) and a suitable base (1.5-3.0 eq).

  • The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2-substituted-4-(piperidin-1-yl)pyrimidine derivative.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow start Start: 2-Chloro-4- (piperidin-1-yl)pyrimidine reactants Add Nucleophile and Base in Anhydrous Solvent start->reactants reaction Reaction under Inert Atmosphere (RT to Reflux) reactants->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Quench with Water & Extract with Organic Solvent monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Final Product: 2-Substituted-4- (piperidin-1-yl)pyrimidine purification->product

Caption: General workflow for the synthesis of 2-substituted-4-(piperidin-1-yl)pyrimidine derivatives.

II. Therapeutic Applications and Biological Evaluation

Derivatives of this compound have shown significant promise in several therapeutic areas, primarily as kinase inhibitors.

A. Anticancer Activity - EGFR Kinase Inhibition

Many compounds incorporating the this compound scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Signaling Pathway:

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus IP3_DAG IP3 & DAG PLCg->IP3_DAG IP3_DAG->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based agents.

Experimental Protocols for Anticancer Activity Evaluation:

  • MTT Antiproliferative Assay: To assess the cytotoxic effects of the compounds on cancer cell lines.

    • Materials: 96-well plates, cancer cell lines (e.g., A549, HCT116), complete culture medium, MTT solution (5 mg/mL in PBS), DMSO.

    • Protocol:

      • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

      • Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

      • Add 20 µL of MTT solution to each well and incubate for 4 hours.

      • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

  • In Vitro Kinase Inhibition Assay: To determine the direct inhibitory effect on EGFR kinase activity.

    • Materials: Recombinant human EGFR kinase, kinase buffer, ATP, substrate peptide, ADP-Glo™ Kinase Assay kit (Promega).

    • Protocol:

      • Prepare a reaction mixture containing the EGFR enzyme, kinase buffer, and the test compound at various concentrations.

      • Initiate the kinase reaction by adding ATP and the substrate peptide.

      • Incubate the reaction at 30°C for 60 minutes.

      • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

      • Calculate the percent inhibition and determine the IC50 value.

Quantitative Data:

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
1a EGFRKinase Assay0.054-Fictional Data
1b EGFRKinase Assay0.135-Fictional Data
1c EGFRAntiproliferative0.87HepG2Fictional Data
1d EGFRAntiproliferative1.12A549Fictional Data
1e EGFRAntiproliferative5.27MCF-7Fictional Data
B. Anti-inflammatory Activity - IKK-2 Inhibition

The this compound scaffold is also utilized in the development of inhibitors of IκB kinase (IKK-2), a key regulator of the NF-κB signaling pathway, which is central to inflammation.

Signaling Pathway:

The IKK-2/NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes involved in the inflammatory response.

IKK_NFkB_Pathway cluster_pathway IKK-2/NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB p_IkB Phosphorylated IκB IkB_NFkB->p_IkB Ub_degradation Ubiquitination & Proteasomal Degradation p_IkB->Ub_degradation NFkB Active NF-κB Ub_degradation->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Inflammation Transcription of Inflammatory Genes Nucleus->Inflammation Inhibitor Pyrimidine-based Inhibitor Inhibitor->IKK_complex

Caption: The IKK-2/NF-κB signaling pathway and the inhibitory action of pyrimidine-based compounds.

Experimental Protocols for Anti-inflammatory Activity Evaluation:

  • IKK-2 Kinase Inhibition Assay: To measure the direct inhibitory effect on IKK-2.

    • Protocol: Similar to the EGFR kinase assay, but using recombinant IKK-2 enzyme and a specific substrate.

  • NF-κB Reporter Assay: To assess the inhibition of NF-κB activation in cells.

    • Materials: Cells stably transfected with an NF-κB luciferase reporter construct, pro-inflammatory stimulus (e.g., TNFα), luciferase assay reagent.

    • Protocol:

      • Treat the reporter cells with test compounds for 1 hour.

      • Stimulate the cells with TNFα for 6-8 hours.

      • Lyse the cells and measure luciferase activity.

      • Calculate the percent inhibition of NF-κB activity.

Quantitative Data:

Compound IDTargetAssay TypeIC50 (µM)Reference
2a IKK-2Kinase Assay1.30Fictional Data
2b IKK-2Kinase Assay2.54Fictional Data
C. Antidiabetic Activity - GPR119 Agonism

Derivatives containing the this compound core have also been explored as agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes that stimulates glucose-dependent insulin secretion.

Signaling Pathway:

Activation of GPR119 in pancreatic β-cells leads to an increase in intracellular cAMP, which potentiates insulin release.

GPR119_Pathway cluster_pathway GPR119 Signaling Pathway Agonist Pyrimidine-based Agonist GPR119 GPR119 Receptor Agonist->GPR119 Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_release Potentiation of Glucose-Stimulated Insulin Secretion PKA->Insulin_release

Caption: GPR119 signaling cascade initiated by a pyrimidine-based agonist.

Experimental Protocols for Antidiabetic Activity Evaluation:

  • cAMP Assay: To measure the agonistic activity on GPR119.

    • Materials: Cells expressing GPR119 (e.g., CHO-K1 cells), cAMP assay kit.

    • Protocol:

      • Treat the cells with various concentrations of the test compounds.

      • Incubate for 30 minutes at room temperature.

      • Lyse the cells and measure the intracellular cAMP levels using the assay kit.

      • Determine the EC50 value (the concentration of compound that produces 50% of the maximal response).

Quantitative Data:

Compound IDTargetAssay TypeEC50 (nM)Reference
3a GPR119cAMP Assay15Fictional Data
3b GPR119cAMP Assay28Fictional Data

III. Conclusion

The "this compound" scaffold is a valuable starting point for the development of a diverse range of therapeutic agents. Its synthetic tractability and the ability to modulate its properties through chemical modification make it an attractive core for targeting various biological pathways implicated in cancer, inflammation, and metabolic diseases. The protocols and data presented herein provide a framework for researchers to explore the full potential of this promising chemical scaffold in the ongoing quest for novel and effective medicines.

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Chloro-4-(piperidin-1-yl)pyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-4-(piperidin-1-yl)pyrimidine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions and resolve common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound from 2,4-dichloropyrimidine and piperidine.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?

A: Low conversion of starting materials is a common issue that can stem from several factors. Here are the primary causes and recommended troubleshooting steps:

  • Suboptimal Reaction Temperature: The nucleophilic aromatic substitution (SNAr) reaction often requires heating. If the temperature is too low, the reaction rate will be negligible.

    • Solution: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC) or LC-MS. A moderate increase can significantly improve the reaction rate[1].

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate[1].

    • Solution: Ensure a solvent is used where both 2,4-dichloropyrimidine and piperidine are soluble. Alcohols like n-butanol or polar aprotic solvents like DMF or NMP are often effective.

  • Insufficient Reaction Time: The reaction may simply not have had enough time to proceed to completion.

    • Solution: Extend the reaction time and continue to monitor its progress. Reactions can vary from a few hours to overnight depending on the substrate and conditions[1].

  • Base Inefficiency: A base is typically required to neutralize the HCl generated during the reaction. If the base is weak, absent, or has poor solubility, the reaction can stall.

    • Solution: Use a suitable base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) to act as an acid scavenger. Ensure at least one equivalent of the base is used.

Issue 2: Poor Regioselectivity (Formation of Isomers)

Q: My final product is a mixture of this compound and 4-Chloro-2-(piperidin-1-yl)pyrimidine. How can I improve selectivity for the desired C4-substituted product?

A: The chlorine atom at the C4 position of 2,4-dichloropyrimidine is generally more reactive and susceptible to nucleophilic attack than the chlorine at the C2 position[2]. However, reaction conditions can influence this selectivity.

  • Reaction Conditions: The choice of solvent and base system is critical for controlling regioselectivity.

    • Solution: Studies have shown that using a system of n-butanol (nBuOH) as the solvent and diisopropylethylamine (DIPEA) as the base can yield a single product with substitution exclusively at the C4 position[2]. This avoids the formation of a difficult-to-separate mixture of isomers[2].

  • Temperature Control: Excessively high temperatures might lead to a loss of selectivity.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the more reactive C4 position.

Issue 3: Formation of Di-substituted Byproduct

Q: I am observing the formation of 2,4-di(piperidin-1-yl)pyrimidine in my reaction mixture. How can I prevent this?

A: The formation of the di-substituted product occurs when both chlorine atoms on the pyrimidine ring react with piperidine.

  • Stoichiometry Control: Using an excess of piperidine can drive the reaction towards di-substitution.

    • Solution: Carefully control the stoichiometry. Use piperidine as the limiting reagent or in a slight excess (e.g., 1.0-1.2 equivalents) relative to 2,4-dichloropyrimidine.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote the slower reaction at the C2 position after the C4 position has already reacted.

    • Solution: Monitor the reaction closely by TLC. Once the starting 2,4-dichloropyrimidine is consumed and the desired mono-substituted product is maximized, quench the reaction to prevent further substitution.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound? A1: The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and piperidine, usually in the presence of a non-nucleophilic base.

Reaction_Workflow DCP 2,4-Dichloropyrimidine plus_node DCP->plus_node PIP Piperidine PIP->plus_node Base Base (e.g., DIPEA) Base->plus_node Product This compound SideProduct2 2,4-Di(piperidin-1-yl)pyrimidine (Di-substituted Impurity) Product->SideProduct2 Further Substitution SideProduct1 4-Chloro-2-(piperidin-1-yl)pyrimidine (Isomeric Impurity) plus_node->Product C4 Substitution (Major) plus_node->SideProduct1 C2 Substitution (Minor)

Caption: General reaction scheme for the synthesis of this compound.

Q2: How should I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress[1]. Use an appropriate eluent system (e.g., hexane:ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, GC-MS or LC-MS can be used.

Q3: What is the best method for purifying the final product? A3: If the reaction is selective, the crude product might be purified by simple recrystallization. However, if isomeric or di-substituted byproducts are present, purification by column chromatography on silica gel is typically required to isolate the desired this compound[1].

Q4: What safety precautions should I take? A4: 2,4-Dichloropyrimidine is a corrosive and toxic solid. Piperidine is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Summary

The following table summarizes the impact of various reaction parameters on the synthesis outcome. This data is compiled from general principles of SNAr reactions on dichloropyrimidines[1][2].

ParameterConditionExpected YieldSelectivity (C4 vs. C2)Side Products
Solvent n-ButanolGood to ExcellentHighLow
DMF / NMPGood to ExcellentModerate to HighPotential for side reactions at high temp.
EthanolModerateModerateLower reaction rates may be observed.
Base DIPEAExcellentHighMinimal
TriethylamineGoodGood-
K₂CO₃Moderate to GoodModerateCan be less soluble in organic solvents.
Temperature 60-80 °CModerateHighIncomplete reaction may occur.
80-120 °CExcellentGood to HighIncreased rate of byproduct formation.
> 120 °CVariablePotentially LowerIncreased risk of di-substitution and degradation.
Equivalents of Piperidine 1.0 - 1.2GoodHighUnreacted starting material may remain.
> 1.5HighLowerSignificant di-substitution likely.

Experimental Protocol: Synthesis of this compound

This protocol provides a general framework for the selective synthesis of the target compound.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).

    • Add n-butanol (nBuOH) as the solvent (approx. 5-10 mL per gram of dichloropyrimidine).

    • Add diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Nucleophile:

    • While stirring the mixture, add piperidine (1.1 eq) dropwise at room temperature.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C.

    • Monitor the reaction progress by TLC every 1-2 hours until the 2,4-dichloropyrimidine spot has been consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure this compound.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and solving common experimental issues.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield / No Reaction start->low_yield poor_selectivity Poor Selectivity (Isomer Mixture) start->poor_selectivity byproduct Di-substituted Byproduct start->byproduct cause_temp Temperature too low? low_yield->cause_temp cause_time Time too short? low_yield->cause_time cause_base Ineffective base? low_yield->cause_base cause_conditions Suboptimal solvent/base? (e.g., not nBuOH/DIPEA) poor_selectivity->cause_conditions cause_temp_select Temperature too high? poor_selectivity->cause_temp_select cause_stoich Excess piperidine used? byproduct->cause_stoich cause_time_temp Reaction time too long or temp too high? byproduct->cause_time_temp solution_increase_temp Increase Temperature cause_temp->solution_increase_temp solution_increase_time Increase Reaction Time cause_time->solution_increase_time solution_check_base Use DIPEA or TEA cause_base->solution_check_base solution_change_conditions Switch to nBuOH/DIPEA cause_conditions->solution_change_conditions solution_reduce_temp Lower Temperature cause_temp_select->solution_reduce_temp solution_check_stoich Use 1.0-1.2 eq. Piperidine cause_stoich->solution_check_stoich solution_monitor Monitor closely by TLC & Quench when complete cause_time_temp->solution_monitor

Caption: A flowchart for troubleshooting common issues during the synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine. The content addresses common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,4-dichloropyrimidine with piperidine, typically in the presence of a base like triethylamine and in an anhydrous solvent such as tetrahydrofuran (THF).[1] The reaction generally favors substitution at the C4 position of the pyrimidine ring.[2][3]

Q2: What are the most common side products observed in this synthesis?

A2: The primary side products include the di-substituted pyrimidine, isomers resulting from substitution at the C2 position, and hydrolysis products.[1] Homo-coupled products have also been noted as a possibility.[1]

Q3: Why is the C4-substituted product typically favored over the C2-substituted isomer?

A3: In the nucleophilic aromatic substitution on unsubstituted 2,4-dichloropyrimidine, the C4 position is electronically favored for nucleophilic attack.[3] Quantum mechanics studies suggest that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at the C4 position, making it more susceptible to reaction with a nucleophile like piperidine.[3]

Q4: Can the regioselectivity be altered to favor the C2 position?

A4: While C4 selectivity is typical for 2,4-dichloropyrimidine, the electronic properties of the pyrimidine ring can significantly influence the outcome. For instance, an electron-donating group at the C6 position can shift the preference towards C2 substitution.[3] Additionally, for some substituted dichloropyrimidines, using tertiary amine nucleophiles has been shown to result in excellent C2 selectivity.[4][5]

Troubleshooting Guide

Issue 1: Formation of a significant amount of di-substituted byproduct, 2,4-di(piperidin-1-yl)pyrimidine.

  • Question: My final product mixture contains a large proportion of a di-substituted byproduct. How can I minimize its formation?

  • Answer: The formation of the di-substituted product is typically due to the use of excess piperidine or elevated reaction temperatures. To mitigate this, you should:

    • Control Stoichiometry: Use a strict 1.0 equivalent of piperidine relative to 2,4-dichloropyrimidine.[1]

    • Lower the Temperature: Perform the reaction at a low temperature. A temperature of -10 °C is recommended to improve selectivity for mono-substitution.[1]

    • Slow Addition: Add the piperidine solution dropwise to the solution of 2,4-dichloropyrimidine to maintain a low localized concentration of the nucleophile.[1]

Issue 2: Presence of the isomeric byproduct, 4-Chloro-2-(piperidin-1-yl)pyrimidine.

  • Question: My NMR analysis indicates the presence of both C4 and C2 substituted isomers, and they are difficult to separate. How can I improve the regioselectivity for the desired C4 isomer?

  • Answer: Achieving high regioselectivity is a common challenge.[3] While C4 substitution is generally favored, reaction conditions can be optimized to further enhance this selectivity.

    • Maintain Low Temperature: As with preventing di-substitution, low temperatures (e.g., -10 °C) are crucial for maximizing C4 selectivity.[1]

    • Solvent and Base Selection: The choice of solvent and base can influence the reaction's outcome. Anhydrous THF and triethylamine are commonly used and have been shown to favor C4 substitution.[1]

    • Purification: If a mixture of isomers is obtained, careful column chromatography on silica gel is typically required for separation.[1] Monitoring the separation with a suitable mobile phase (e.g., 3:1 hexane:ethyl acetate) by TLC is essential.[1]

Issue 3: Low yield and presence of hydroxylated byproducts.

  • Question: My reaction yield is low, and I've identified byproducts that appear to be the result of hydrolysis. What is the cause and how can I prevent this?

  • Answer: Hydrolysis occurs when water is present in the reaction mixture, reacting with the chloropyrimidine starting material or product. To prevent this:

    • Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as argon or nitrogen, to prevent atmospheric moisture from entering the reaction vessel.[1]

Issue 4: Complex product mixture observed on TLC.

  • Question: My TLC plate shows multiple spots, indicating a complex mixture of products. How do I approach troubleshooting this?

  • Answer: A complex product mixture suggests that multiple side reactions are occurring. A systematic approach is needed:

    • Verify Starting Materials: Ensure the purity of your 2,4-dichloropyrimidine and piperidine.

    • Review Reaction Parameters: Double-check the stoichiometry, temperature, and reaction time.

    • Isolate and Characterize: Attempt to isolate the major byproducts and characterize them (e.g., by NMR or mass spectrometry) to understand the competing reaction pathways. This will help in devising a more targeted strategy for optimization. Yields and product ratios can often be determined from the crude 1H NMR spectrum using an internal standard.[2]

Data Presentation

Table 1: Summary of Common Side Products and Mitigation Strategies

Side ProductStructureCauseMitigation Strategy
Di-substituted Pyrimidine 2,4-di(piperidin-1-yl)pyrimidineExcess piperidine, high temperatureControl stoichiometry (1.0 eq piperidine), maintain low temperature (-10 °C).[1]
C2-Isomer 4-Chloro-2-(piperidin-1-yl)pyrimidineCompeting nucleophilic attack at C2Maintain low temperature, careful selection of solvent and base.[1]
Hydrolysis Product e.g., 2-Chloro-4-hydroxypyrimidinePresence of waterUse anhydrous reagents and solvents, conduct the reaction under an inert atmosphere.[1]

Table 2: Regioselectivity in SNAr Reactions of Substituted 2,4-Dichloropyrimidines

SubstrateNucleophileC4:C2 Product RatioReference
2,4-dichloro-5-nitropyrimidineSterically unencumbered amines9:1 to 19:1[4]

Note: This data is for a structurally related compound and serves to illustrate the typical regioselectivity observed in these reactions.

Experimental Protocols

Regioselective Mono-substitution of 2,4-Dichloropyrimidine with Piperidine [1]

This protocol provides a general guideline for achieving C4-selective mono-substitution.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an argon inlet, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approximately 10 mL per mmol of pyrimidine).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of piperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled pyrimidine solution over a period of 30 minutes using a syringe pump to ensure a slow and controlled addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), for instance, using a 3:1 hexane:ethyl acetate mobile phase. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer.

Visualizations

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Desired_Product This compound 2,4-Dichloropyrimidine->Desired_Product + Piperidine (1 eq) SNAr at C4 (Major Pathway) -10°C, THF, Et3N Di-substituted 2,4-Di(piperidin-1-yl)pyrimidine 2,4-Dichloropyrimidine->Di-substituted + Piperidine (>1 eq) or high temp. C2_Isomer 4-Chloro-2-(piperidin-1-yl)pyrimidine 2,4-Dichloropyrimidine->C2_Isomer + Piperidine (1 eq) SNAr at C2 (Minor Pathway) Hydrolysis 2-Chloro-4-hydroxypyrimidine 2,4-Dichloropyrimidine->Hydrolysis + H2O Piperidine Piperidine

Caption: General synthesis pathway and common side reactions.

G start Complex product mixture (multiple spots on TLC) check_reagents Verify purity of starting materials start->check_reagents check_conditions Review reaction parameters (stoichiometry, temp, time) check_reagents->check_conditions Reagents OK isolate_byproducts Isolate and characterize major byproducts (NMR, MS) check_conditions->isolate_byproducts Conditions OK optimize Optimize reaction conditions based on byproduct identity isolate_byproducts->optimize end Improved Synthesis optimize->end

Caption: Troubleshooting workflow for a complex reaction mixture.

References

Technical Support Center: Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine. The focus is on improving yield and regioselectivity during the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine?

Generally, the chlorine atom at the C4 position is more reactive and susceptible to nucleophilic attack than the chlorine at the C2 position.[1][2] This preference is attributed to the electronic properties of the pyrimidine ring, where the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4 carbon, rendering it more electrophilic.[1] However, this selectivity is not absolute and can be influenced by various factors.

Q2: What are the primary byproducts in this synthesis, and how can their formation be minimized?

The two most common byproducts are the isomeric 4-chloro-2-(piperidin-1-yl)pyrimidine (C2-substitution product) and 2,4-bis(piperidin-1-yl)pyrimidine (disubstitution product).

  • To minimize the C2-isomer: Optimize reaction conditions (temperature, solvent, base) to favor the inherent C4 reactivity. Lowering the temperature and careful selection of the solvent-base system can enhance C4 selectivity.

  • To minimize the disubstitution product: Carefully control the stoichiometry. Use of a slight excess (1.0-1.1 equivalents) of piperidine is common, but a large excess should be avoided. Monitoring the reaction by TLC or LC-MS and stopping it upon consumption of the starting material is crucial to prevent further reaction of the desired monosubstituted product.

Q3: How does the order of reagent addition impact the reaction outcome?

The order of addition can be critical for achieving high regioselectivity, especially with reactive secondary amines like piperidine.[3] For optimal results, a pre-mixed solution of the amine (piperidine) and a non-nucleophilic base should be added slowly to the solution containing the 2,4-dichloropyrimidine. Adding the amine directly to the dichloropyrimidine solution before the base can lead to lower regioselectivity.[3]

Q4: What are the recommended purification strategies for isolating the desired product?

Isolating this compound from its C2-isomer and the disubstituted byproduct can be challenging due to similar polarities.

  • Column Chromatography: Silica gel column chromatography is the most common method for separation. A carefully selected solvent system (e.g., gradients of ethyl acetate in hexanes or petroleum ether) is required.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent (e.g., isopropanol, ethanol, or hexanes) can be an effective final purification step.

Reaction Pathway and Byproducts

The reaction of 2,4-dichloropyrimidine with piperidine can lead to three main products. The desired pathway is the selective substitution at the C4 position.

G DCP 2,4-Dichloropyrimidine C4_Product This compound (Desired Product) DCP->C4_Product + Piperidine (Major Pathway) C2_Product 4-Chloro-2-(piperidin-1-yl)pyrimidine (Isomeric Byproduct) DCP->C2_Product + Piperidine (Minor Pathway) Pip Piperidine DiSub_Product 2,4-bis(piperidin-1-yl)pyrimidine (Disubstitution Byproduct) C4_Product->DiSub_Product + Piperidine (Excess) C2_Product->DiSub_Product + Piperidine (Excess)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive conditions (low temperature).2. Inactive reagents (degradation of 2,4-dichloropyrimidine or base).3. Inappropriate solvent or base.1. Gradually increase the reaction temperature, monitoring for byproduct formation.2. Verify the purity and integrity of starting materials.3. Screen a range of solvents (e.g., THF, Dioxane, DMF, n-Butanol) and bases (e.g., K₂CO₃, DIPEA, Et₃N).
Poor C4-Selectivity (Significant amount of C2-isomer)1. Reaction temperature is too high, reducing selectivity.2. The chosen solvent/base system does not sufficiently favor C4 attack.3. Incorrect order of addition.1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Optimize the solvent and base. Systems like n-butanol/DIPEA are reported to favor C4 substitution.3. Pre-mix piperidine and the base, and add this solution slowly to the 2,4-dichloropyrimidine.[3]
High Levels of Disubstituted Byproduct 1. Stoichiometry is incorrect (large excess of piperidine).2. Reaction time is too long.3. Reaction temperature is too high, accelerating the second substitution.1. Use a stoichiometric amount or only a slight excess of piperidine (1.0-1.1 eq).2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.3. Reduce the reaction temperature.
Difficult Purification 1. Products and byproducts have very similar Rf values.2. Formation of insoluble salts or baseline material.1. Optimize column chromatography: use a long column, shallow solvent gradient, and appropriate silica gel.2. Attempt recrystallization of the crude material to remove one of the major components before chromatography.3. Ensure the reaction workup effectively removes all inorganic salts.

Optimization of Reaction Conditions

The yield and selectivity of the SNAr reaction are highly dependent on the chosen conditions. The following table summarizes the general effects of key parameters.

ParameterVariationEffect on Yield & SelectivityRationale
Temperature Low (0 °C - RT)Generally increases C4-selectivity, but may require longer reaction times.The activation energy difference between C4 and C2 substitution is more pronounced at lower temperatures.
High (Reflux)Increases reaction rate but often decreases selectivity and promotes disubstitution.Provides sufficient energy to overcome the activation barrier for C2 and disubstitution pathways.
Solvent Aprotic Polar (THF, Dioxane)Good general-purpose solvents that facilitate the reaction.Solubilizes reagents and stabilizes the charged Meisenheimer complex intermediate.
Protic (n-Butanol, IPA)Can improve selectivity in some cases, particularly for C4 substitution.Solvent may participate in hydrogen bonding, subtly altering the reactivity of the nucleophile or pyrimidine ring.
Base Inorganic (K₂CO₃, Cs₂CO₃)Effective and commonly used. Can sometimes lead to heterogeneity.Neutralizes the HCl generated during the reaction, driving it to completion.
Organic (DIPEA, Et₃N)Provides a homogeneous reaction mixture. Choice of amine base can influence selectivity.Acts as a proton scavenger without being nucleophilic itself.
Stoichiometry 1.0 - 1.1 eq PiperidineOptimal for maximizing monosubstitution and minimizing the disubstituted byproduct.Provides enough nucleophile for the primary reaction without a large excess to drive the secondary reaction.
>1.5 eq PiperidineSignificantly increases the rate of disubstitution, lowering the yield of the desired product.Le Chatelier's principle; high concentration of nucleophile favors further substitution.

General Experimental Workflow

The synthesis follows a standard procedure of reaction setup, execution, workup, and purification.

G start_end start_end process process decision decision output output A Start B Dissolve 2,4-Dichloropyrimidine in anhydrous solvent under N₂ A->B D Slowly add Piperidine/Base solution to Pyrimidine solution B->D C In a separate flask, mix Piperidine and Base C->D E Stir at controlled temperature (e.g., 0°C to RT) D->E F Monitor reaction by TLC/LC-MS E->F G Reaction Complete? F->G G->E No H Aqueous Workup (Quench, Extract, Wash, Dry) G->H Yes I Concentrate in vacuo H->I J Purify Crude Product (Column Chromatography) I->J K Characterize Pure Product J->K L End K->L

Caption: A typical experimental workflow for the synthesis and purification.

High-Selectivity Experimental Protocol

This protocol is a generalized procedure designed to maximize the yield of the C4-substituted product.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Piperidine (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol or Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-dichloropyrimidine (1.0 eq) and anhydrous n-butanol (or THF) to make an approximately 0.2 M solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve piperidine (1.05 eq) and DIPEA (1.5 eq) in a small amount of the reaction solvent. Add this solution dropwise to the cooled 2,4-dichloropyrimidine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting 2,4-dichloropyrimidine spot has been consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired product from byproducts and unreacted starting materials.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Troubleshooting Logic

Use this decision tree to diagnose and resolve common experimental issues.

G problem problem question question solution solution cause cause p1 Problem: Low Yield / Low Conversion q1 Is starting material (SM) consumed (by TLC/LCMS)? p1->q1 c1 Cause: Incomplete Reaction q1->c1 No c2 Cause: Product Loss or Significant Side Reactions q1->c2 Yes s1 Solution: - Increase reaction time - Increase temperature moderately - Check reagent quality/activity c1->s1 q2 Is disubstituted byproduct dominant? c2->q2 s2 Solution: - Reduce piperidine to ~1.05 eq - Lower reaction temperature - Stop reaction sooner q2->s2 Yes s3 Solution: - Check workup/extraction pH - Optimize purification q2->s3 No

Caption: Decision tree for troubleshooting low yield outcomes.

References

Technical Support Center: Purification of 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Chloro-4-(piperidin-1-yl)pyrimidine for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
PUR-001 Low yield after purification. - Incomplete reaction or side reactions.[1] - Product loss during extraction or washing steps. - Suboptimal conditions for recrystallization or chromatography.- Monitor the reaction progress using TLC to ensure completion. - Minimize the number of extraction and washing steps. - Optimize the solvent system for recrystallization or the eluent for column chromatography.
PUR-002 The purified product is an oil instead of a solid. - Presence of residual solvent. - The product may be inherently a low-melting solid or an oil at room temperature. - Presence of impurities that depress the melting point.- Dry the product under high vacuum for an extended period. - Attempt to induce crystallization by scratching the flask or seeding with a crystal. - Re-purify the product using a different technique (e.g., column chromatography if recrystallization was used).
PUR-003 Multiple spots are observed on TLC after column chromatography. - Co-elution of impurities with the product. - Decomposition of the product on the silica gel. - Inappropriate solvent system for chromatography.[1]- Adjust the polarity of the eluent system for better separation.[1] - Consider using a different stationary phase (e.g., alumina). - Run the column at a lower temperature if decomposition is suspected.
PUR-004 Poor crystal formation during recrystallization. - The chosen solvent is not ideal. - The solution is not sufficiently concentrated. - Cooling the solution too quickly.- Screen a variety of solvents or solvent mixtures. - Concentrate the solution further before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials such as 2,4-dichloropyrimidine and piperidine. Side products may also be present, including the isomeric 4-chloro-2-(piperidin-1-yl)pyrimidine and di-substituted products like 2,4-di(piperidin-1-yl)pyrimidine.[1] The formation of byproducts like 1,4-bispyrimidinylpiperazine has also been reported in similar reactions.

Q2: How can I remove unreacted 2,4-dichloropyrimidine from my product?

A2: Unreacted 2,4-dichloropyrimidine is generally less polar than the desired product. It can typically be separated using silica gel column chromatography with a non-polar eluent system.

Q3: My purified product has a slight yellow color. Is this normal?

A3: While the pure compound is expected to be a white or off-white solid, a slight yellow tint can sometimes be observed due to minor impurities. If the purity is confirmed to be high by analytical methods (e.g., NMR, LC-MS), the color may not be significant for many applications. However, for very high purity requirements, further purification by recrystallization or preparative HPLC may be necessary.

Q4: Can I use distillation to purify this compound?

A4: Distillation is generally not the preferred method for purifying this compound due to its relatively high molecular weight and potential for decomposition at high temperatures. Recrystallization and column chromatography are more suitable techniques.

Experimental Protocols

Column Chromatography

This protocol is a general guideline and may require optimization.

Table 1: Column Chromatography Parameters

ParameterRecommended Specification
Stationary Phase Silica gel (200-300 mesh)[1]
Eluent System Petroleum ether: Dichloromethane (2:1)[1]
Sample Preparation Dissolve the crude product in a minimal amount of dichloromethane.
Loading Dry load the sample onto silica gel for better separation.
Elution Perform gradient elution if necessary to separate closely eluting impurities.
Monitoring Monitor fractions by TLC.

Detailed Methodology:

  • Prepare a slurry of silica gel in the eluent and pack the column.

  • Dissolve the crude this compound in a small volume of dichloromethane and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica gel-adsorbed sample.

  • Carefully add the dry sample to the top of the packed column.

  • Begin elution with the petroleum ether: dichloromethane (2:1) solvent system.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Recrystallization

A specific solvent for the recrystallization of this compound is not well-documented in the literature. Therefore, a solvent screen is recommended.

Table 2: Potential Recrystallization Solvents

Solvent ClassExamples
Alcohols Ethanol, Isopropanol
Esters Ethyl acetate
Hydrocarbons Hexane, Heptane, Isopentane[2]
Ethers Diethyl ether
Solvent Mixtures Ethanol/Water, Ethyl acetate/Hexane

Detailed Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow crude_product Crude Product dissolve Dissolve in Organic Solvent crude_product->dissolve wash Aqueous Wash dissolve->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purification_choice Choose Purification concentrate->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallize Recrystallization purification_choice->recrystallize Solid with Minor Impurities pure_product Pure Product column->pure_product recrystallize->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Low Purity After Initial Purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots check_tlc->multiple_spots Distinct Impurities single_spot Single Spot with Tailing check_tlc->single_spot Polar Impurity streaking Streaking check_tlc->streaking Ionic Impurity or Overloading re_column Re-run Column with Modified Eluent multiple_spots->re_column re_recrystallize Re-recrystallize from Different Solvent single_spot->re_recrystallize streaking->re_column check_nmr Check NMR for Residual Solvent re_recrystallize->check_nmr high_vacuum Dry Under High Vacuum check_nmr->high_vacuum Solvent Present

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,4-dichloropyrimidine with piperidine. The reaction generally favors substitution at the C-4 position of the pyrimidine ring.[1][2][3]

Q2: What are the most common byproducts I am likely to encounter during this synthesis?

During the reaction between 2,4-dichloropyrimidine and piperidine, several byproducts can form. The most prevalent are:

  • Isomeric byproduct: 4-Chloro-2-(piperidin-1-yl)pyrimidine, resulting from substitution at the C-2 position.[4][5]

  • Di-substituted byproduct: 2,4-di(piperidin-1-yl)pyrimidine, which occurs when a second molecule of piperidine displaces the remaining chlorine atom.[5]

  • Hydrolysis products: Such as 2-chloro-pyrimidin-4-ol, if water is present in the reaction mixture.

Q3: Why does the reaction favor substitution at the C-4 position over the C-2 position?

Nucleophilic substitution on 2,4-dichloropyrimidine is typically regioselective for the C-4 position.[1][6] This preference is attributed to the electronic properties of the pyrimidine ring, where the C-4 position is more activated towards nucleophilic attack.[1][3] The intermediate formed during an attack at C-4 is generally better stabilized by resonance.[3] However, reaction conditions, solvent, and the nature of the nucleophile can influence this selectivity.[1][7]

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific issues related to byproduct formation and provides actionable steps to minimize them.

Issue 1: Significant formation of the isomeric byproduct, 4-Chloro-2-(piperidin-1-yl)pyrimidine.

Why is this happening? While C-4 substitution is favored, C-2 substitution can still occur, leading to a mixture of products.[4][6] Factors that can increase the formation of the C-2 isomer include reaction temperature and the solvent system used.[1] In some cases, the choice of base or catalyst system can even be tuned to intentionally favor C-2 substitution, highlighting the sensitivity of this reaction.[2][8]

Mitigation Strategies:

  • Temperature Control: Maintain a low to moderate reaction temperature. Start the reaction at a lower temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic solvents like THF or acetonitrile are commonly used. Microwave irradiation has been used to shorten reaction times, but the solvent choice remains critical in controlling selectivity.[1]

  • Controlled Addition: Add the piperidine nucleophile slowly and in a controlled manner to the solution of 2,4-dichloropyrimidine.

Issue 2: Contamination with the di-substituted byproduct, 2,4-di(piperidin-1-yl)pyrimidine.

Why is this happening? This byproduct forms when an excess of piperidine is used or when reaction times are too long, allowing for a second substitution to occur on the desired product. This is a common issue with highly reactive nucleophiles.[5]

Mitigation Strategies:

  • Stoichiometry Control: Use a precise molar equivalent of piperidine relative to 2,4-dichloropyrimidine (ideally 1.0 to 1.1 equivalents). An excess of the nucleophile will drive the reaction towards di-substitution.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Temperature Management: Running the reaction at lower temperatures can help control the reaction rate and prevent the second substitution.

Issue 3: Presence of hydrolysis byproducts.

Why is this happening? The chlorine atoms on the 2,4-dichloropyrimidine ring are susceptible to hydrolysis if water is present in the reaction mixture, which can be introduced through wet solvents or reagents. This can lead to the formation of hydroxy-pyrimidines.

Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Employing an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction.

  • Proper Reagent Handling: Use freshly opened or properly stored reagents to minimize water content.

Data Presentation

The following table summarizes the key compounds involved in the synthesis and potential side reactions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.98Starting Material
PiperidineC₅H₁₁N85.15Nucleophile
This compound C₉H₁₂ClN₃ 197.66 Desired Product
4-Chloro-2-(piperidin-1-yl)pyrimidineC₉H₁₂ClN₃197.66Isomeric Byproduct
2,4-di(piperidin-1-yl)pyrimidineC₁₄H₂₂N₄246.35Di-substituted Byproduct
2-Chloro-pyrimidin-4-olC₄H₃ClN₂O130.53Hydrolysis Byproduct

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Add triethylamine (1.2 eq) to the solution to act as a base to neutralize the HCl formed during the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add piperidine (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the 2,4-dichloropyrimidine spot is no longer visible.

  • Once the reaction is complete, quench it by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to isolate the pure this compound.

Visualizations

Reaction Pathways

The following diagrams illustrate the chemical transformations discussed.

Reaction_Pathway DCP 2,4-Dichloropyrimidine plus + DCP->plus Pip Piperidine Pip->plus Product This compound (Desired Product) plus->Product SₙAr at C4 (Major Pathway)

Caption: Main synthetic route to the desired product.

Byproduct_Formation DCP 2,4-Dichloropyrimidine plus1 + DCP->plus1 Pip1 Piperidine (1 eq) Pip1->plus1 Pip2 Piperidine (Excess) plus2 + Pip2->plus2 Product Desired Product (C4-substituted) Product->plus2 Isomer Isomeric Byproduct (C2-substituted) DiSub Di-substituted Byproduct plus1->Product Major plus1->Isomer Minor plus2->DiSub Over-reaction

Caption: Formation pathways for common reaction byproducts.

References

"2-Chloro-4-(piperidin-1-yl)pyrimidine" reaction troubleshooting guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the synthesis and handling of 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction of 2,4-dichloropyrimidine with piperidine is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here's a breakdown of common issues and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure you are using the correct stoichiometry of reagents. A slight excess of piperidine (1.1 to 1.5 equivalents) can help drive the reaction forward. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. While microwave-assisted synthesis can be rapid (15-30 minutes), conventional heating may require several hours.[1]

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Solution: The primary side products are the isomeric 4-chloro-2-(piperidin-1-yl)pyrimidine and the di-substituted 2,4-di(piperidin-1-yl)pyrimidine. To minimize these, maintain a controlled temperature. Running the reaction at a lower temperature for a longer duration can improve selectivity for the more reactive C4 position.

  • Improper Work-up: Product loss can occur during the extraction and purification steps.

    • Solution: Ensure the pH is appropriately adjusted during the aqueous work-up to keep your product in the organic phase. Back-extraction of the aqueous layer can help recover any dissolved product.

Q2: I am observing the formation of multiple products in my reaction. How can I identify them and improve the regioselectivity for the desired C4 substitution?

A2: The formation of multiple products is typically due to the competing nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions of the pyrimidine ring, as well as di-substitution.

  • Identification of Byproducts:

    • Isomeric Product: The main isomer is 4-chloro-2-(piperidin-1-yl)pyrimidine.

    • Di-substituted Product: 2,4-di(piperidin-1-yl)pyrimidine is formed when a second molecule of piperidine reacts with the initial product.

    • Characterization: These products can be identified using LC-MS, as they will have the same mass as the desired product (for the isomer) or a higher mass (for the di-substituted product). 1H NMR spectroscopy can also distinguish between the isomers based on the chemical shifts and coupling patterns of the pyrimidine ring protons.

  • Improving Regioselectivity:

    • Reaction Temperature: Lowering the reaction temperature generally favors substitution at the more electronically deficient C4 position.

    • Solvent: The choice of solvent can influence regioselectivity. Aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN) are commonly used.

    • Base: Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help to quench the HCl generated during the reaction without competing with the piperidine nucleophile.

Q3: What is the best method to purify this compound from the reaction mixture?

A3: Purification can be challenging due to the similar polarities of the product and the isomeric byproduct.

  • Silica Gel Column Chromatography: This is the most effective method for separating the desired product from its isomer and other impurities.[2]

    • Recommended Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. For instance, a system of petroleum ether:dichloromethane (2:1) has been reported for similar compounds.[2]

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy:

    • 1H NMR: Expect to see signals corresponding to the piperidine ring protons and the protons on the pyrimidine ring. The chemical shifts of the pyrimidine protons will be characteristic of the substitution pattern.

    • 13C NMR: This will show distinct signals for the carbon atoms of the pyrimidine and piperidine rings.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the C-Cl bond and the aromatic C-N and C=N bonds of the pyrimidine ring.

Data Presentation

Parameter2,4-DichloropyrimidinePiperidineThis compound
Molecular Weight ( g/mol ) 148.9885.15197.67
Boiling Point (°C) 202.8106Not Available
Melting Point (°C) 60-61-9Not Available
Density (g/cm³) 1.550.862Not Available

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on typical SNAr reactions of dichloropyrimidines. Optimization may be required.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of piperidine (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Visualizations

Reaction_Pathway 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Desired_Product This compound 2,4-Dichloropyrimidine->Desired_Product Piperidine (C4 attack) Isomeric_Byproduct 4-Chloro-2-(piperidin-1-yl)pyrimidine 2,4-Dichloropyrimidine->Isomeric_Byproduct Piperidine (C2 attack) Piperidine Piperidine Disubstituted_Byproduct 2,4-Di(piperidin-1-yl)pyrimidine Desired_Product->Disubstituted_Byproduct Piperidine Isomeric_Byproduct->Disubstituted_Byproduct Piperidine

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Check_Byproducts Byproducts Present? Check_Completion->Check_Byproducts Yes Optimize_Time Increase Reaction Time/ Use Slight Excess of Piperidine Check_Completion->Optimize_Time No Optimize_Temp Lower Reaction Temperature Check_Byproducts->Optimize_Temp Yes (Isomer/Di-substituted) Purify Column Chromatography Check_Byproducts->Purify Yes Success Pure Product Check_Byproducts->Success No Optimize_Time->Check_Completion Optimize_Temp->Check_Completion Purify->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Managing Regioselectivity in Reactions with 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2-Chloro-4-(piperidin-1-yl)pyrimidine". This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing regioselectivity in chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on "this compound" and which is generally more reactive?

The primary reactive site on this compound for further functionalization is the chlorine atom at the C2 position. The piperidinyl group at the C4 position is generally stable under many reaction conditions. The pyrimidine ring itself is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2 position.[1]

Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) on this compound. What factors will influence the success of my reaction?

Several factors can influence the outcome of an SNAr reaction at the C2 position:

  • Nucleophile Strength: Stronger nucleophiles will generally react more readily.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to facilitate SNAr reactions.

  • Temperature: Heating is typically required to drive the reaction to completion.

  • Steric Hindrance: Bulky nucleophiles may react slower due to steric hindrance from the adjacent piperidinyl group.

Q3: Can I achieve selective substitution at the C2 position using palladium-catalyzed cross-coupling reactions?

Yes, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the C2 position of this compound.[2][3][4] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.[5]

Q4: How does the piperidinyl group at C4 influence the reactivity of the C2-chloro position?

The piperidinyl group is an electron-donating group (EDG). In the context of the pyrimidine ring, EDGs can modulate the electronic properties of the ring.[1] For 2,4-dichloropyrimidine, an EDG at the C6 position is known to enhance the reactivity of the C2 position towards nucleophilic attack.[6][7] While the piperidinyl group is at C4, its electron-donating nature can still influence the overall electron density of the pyrimidine ring and thus the reactivity at the C2 position.

Troubleshooting Guides

Problem 1: Low yield or no reaction in Nucleophilic Aromatic Substitution (SNAr)

Possible Causes & Solutions:

CauseTroubleshooting Step
Insufficiently reactive nucleophile - Use a stronger nucleophile. - Convert the nucleophile to its more reactive conjugate base using a suitable non-nucleophilic base (e.g., NaH, K₂CO₃).
Inappropriate solvent - Switch to a higher-boiling polar aprotic solvent (e.g., from THF to DMF or DMSO) to allow for higher reaction temperatures.
Low reaction temperature - Increase the reaction temperature. Microwave irradiation can sometimes accelerate the reaction.[8]
Steric hindrance - If using a bulky nucleophile, consider a less sterically hindered alternative if the structure can be modified. - Prolong the reaction time.
Problem 2: Poor regioselectivity in reactions with a related di-substituted pyrimidine, resulting in a mixture of products.

While this compound has only one chloro substituent, you might be working with a precursor like 2,4-dichloropyrimidine. If you are attempting a sequential substitution to synthesize this compound and are getting a mixture of isomers, consider the following:

Controlling Regioselectivity in the Synthesis of this compound from 2,4-Dichloropyrimidine:

Generally, the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic attack than the C2 position.[1] This is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during the attack at C4.[1]

To favor substitution at the C4 position:

  • Standard SNAr Conditions: Reaction of 2,4-dichloropyrimidine with piperidine under standard SNAr conditions (e.g., in a polar aprotic solvent with a base) will predominantly yield the desired this compound.

Factors that can lead to a loss of selectivity:

  • Electron-donating groups at C6: If your 2,4-dichloropyrimidine has an electron-donating group at the C6 position, the selectivity may be reversed, favoring substitution at C2.[6][7]

  • Strongly electron-withdrawing groups at C5: While typically directing to C4, very strong EWGs can sometimes lead to mixtures.[9]

  • Choice of Nucleophile: Certain nucleophiles can exhibit different selectivities. For instance, tertiary amines have been shown to favor C2 substitution on 5-substituted-2,4-dichloropyrimidines.[9][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling at the C2 Position

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Example Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrimidines

ElectrophileCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O8085 (at C4)[11]
2-ChloropyrimidinesAryltrifluorosilanesPd(OAc)₂ (5) / CuCl (10)TBAFTHF6070-95[12]
General Protocol for Buchwald-Hartwig Amination at the C2 Position

This reaction is highly sensitive to the choice of ligand and base.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand, 1.1-1.5 eq. relative to Pd), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until completion.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Visualizing Reaction Pathways

sn_ar_pathway start This compound intermediate Meisenheimer Complex start->intermediate + Nu- nucleophile Nucleophile (Nu-) product 2-Nu-4-(piperidin-1-yl)pyrimidine intermediate->product - Cl- cl_ion Cl-

Caption: Generalized SNAr pathway.

cross_coupling_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under inert atmosphere. Reagents 2. Add Pd catalyst, ligand, base, and reactants. Setup->Reagents Solvent 3. Add degassed anhydrous solvent. Reagents->Solvent Heat 4. Heat to desired temperature. Solvent->Heat Monitor 5. Monitor progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool and quench the reaction. Monitor->Cool Extract 7. Perform aqueous work-up and extraction. Cool->Extract Purify 8. Purify by column chromatography. Extract->Purify Final Product Final Product Purify->Final Product

Caption: General workflow for cross-coupling.

References

Technical Support Center: Catalyst Selection for 2-Chloro-4-(piperidin-1-yl)pyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-chloro-4-(piperidin-1-yl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed cross-coupling reaction is suitable for this compound?

A1: Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are all viable options for forming new carbon-carbon and carbon-nitrogen bonds at the C2 position of the pyrimidine ring. The choice of reaction will depend on the desired final product. A successful Suzuki coupling of this compound with (3-nitrophenyl)boronic acid has been reported in the literature, demonstrating the feasibility of C-C bond formation.[1]

Q2: What is the expected reactivity of the chloro-substituent on this compound?

A2: In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the C2 position. Since the C4 position in your substrate is already substituted with a piperidinyl group, the remaining chloro group at the C2 position is the primary site for the cross-coupling reaction.

Q3: What are the recommended starting points for catalyst and ligand selection for a Suzuki coupling with this substrate?

A3: For Suzuki couplings of heteroaryl chlorides, palladium(0) catalysts are commonly used. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is a good starting point. Ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, or RuPhos, have shown great success in facilitating the coupling of challenging heteroaryl chlorides.

Q4: Which bases are typically used for these coupling reactions?

A4: The choice of base is crucial for the success of the coupling reaction. For Suzuki couplings, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required. The optimal base will depend on the specific coupling partners and reaction conditions.

Troubleshooting Guides

This section provides guidance on common issues encountered during the cross-coupling of this compound.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-formed palladium catalyst.
Insufficiently Reactive Conditions Increase the reaction temperature in increments of 10-20 °C.
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Ineffective Base Try a stronger or more soluble base. For Suzuki, switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, consider NaOtBu or LiHMDS.
Poor Solvent Choice Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and THF.
Oxygen Contamination Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Issue 2: Formation of Byproducts (e.g., Homocoupling, Decomposition)
Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure rigorous exclusion of air from the reaction. Using a 1:1 ratio of coupling partners can also minimize this side reaction.
Decomposition of Substrate The piperidinyl group may be sensitive to very high temperatures or strongly basic conditions. Try lowering the reaction temperature or using a milder base.
Protodeboronation For Suzuki reactions, the boronic acid can be sensitive to hydrolysis. Consider using a boronate ester (e.g., pinacol ester) which is more stable.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki coupling reaction based on literature precedents for similar substrates.[1] Note: This is a general guideline and may require optimization for your specific coupling partner.

Reaction: Suzuki Coupling of this compound with an Arylboronic Acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add this compound and the arylboronic acid to the vessel.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

General Workflow for Catalyst Screening

G start Start: Low Conversion catalyst Vary Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) start->catalyst Step 1 ligand Screen Ligands (e.g., XPhos, SPhos, RuPhos) catalyst->ligand Step 2 base Screen Bases (e.g., K3PO4, Cs2CO3) ligand->base Step 3 temp Increase Temperature base->temp Step 4 end Optimized Conditions temp->end

Caption: A logical workflow for optimizing reaction conditions.

Catalytic Cycle for Suzuki Coupling

G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2 R-Pd(II)(X)L2 oa->pd2 tm Transmetalation pd2->tm R'-B(OR)2 pd2_r R-Pd(II)(R')L2 tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regeneration product R-R' re->product

Caption: A simplified representation of the Suzuki coupling catalytic cycle.

References

Overcoming solubility issues with "2-Chloro-4-(piperidin-1-yl)pyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "2-Chloro-4-(piperidin-1-yl)pyrimidine".

Troubleshooting Guide

Low solubility of "this compound" can be a significant hurdle in experimental workflows. This guide provides a systematic approach to addressing these issues.

Initial Assessment:

Before attempting advanced solubilization techniques, it's crucial to confirm the issue.

  • Visual Inspection: After attempting to dissolve the compound, do you observe any of the following?

    • Visible solid particles

    • Cloudiness or turbidity in the solution

    • A thin film on the surface of the solvent

    If any of these are present, it is a clear indication of poor solubility.

  • Basic Solvent Testing: Attempt to dissolve a small, known amount of the compound in a range of common laboratory solvents. This will help determine the most suitable solvent for your stock solution.

Problem: The compound is not dissolving in my desired solvent.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: "this compound" is known to have limited solubility in many common solvents.

    • Solution 1: Use a Stronger Organic Solvent. For creating a high-concentration stock solution, dimethyl sulfoxide (DMSO) is often the most effective solvent for pyrimidine-based compounds. N,N-dimethylformamide (DMF) can be an alternative.

    • Solution 2: Co-Solvent System. If a purely organic solvent is not suitable for your downstream application, a co-solvent system can be employed. This typically involves dissolving the compound in a small amount of DMSO first, and then slowly adding your aqueous buffer while vortexing.

  • Precipitation Upon Dilution: A common issue is the compound precipitating out of solution when a concentrated DMSO stock is diluted into an aqueous buffer for a working solution.

    • Solution 1: Decrease the Final Concentration. The concentration of your working solution may be too high for the aqueous buffer to maintain solubility. Try preparing a more dilute working solution.

    • Solution 2: Increase the Percentage of Co-Solvent. While it's generally advisable to keep the percentage of organic solvent in your final assay low (typically <1%), a slight increase (e.g., to 2-5% DMSO) may be necessary to maintain solubility. Always run a vehicle control to ensure the solvent is not affecting your experimental results.

    • Solution 3: Use Pluronic F-68. The addition of a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to stabilize the compound and prevent precipitation.

  • Temperature Effects: Solubility is often temperature-dependent.

    • Solution: Gentle Warming. Gently warming the solution to 37°C may help to increase the solubility. However, be cautious as prolonged heating can degrade the compound. Always check the compound's stability at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving "this compound"?

A1: For creating a stock solution, high-purity, anhydrous DMSO is the recommended solvent. The compound is also reported to be slightly soluble in chloroform and methanol.[1] For aqueous working solutions, a co-solvent system with a small amount of DMSO is typically required.

Q2: I have dissolved the compound in DMSO, but it crashes out when I add it to my cell culture media. What should I do?

A2: This is a common issue known as precipitation upon dilution. To address this, you can try several approaches:

  • Lower the final concentration of the compound in your media.

  • Slowly add the DMSO stock solution to the media while vortexing to ensure rapid mixing.

  • Consider using a media formulation that contains a small amount of serum, as the proteins in serum can sometimes help to stabilize small molecules.

  • As a last resort, you can try increasing the final percentage of DMSO in your media, but be sure to include a vehicle control to account for any solvent effects on your cells.

Q3: Can I heat the solution to help dissolve the compound?

A3: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, it is crucial to be aware that this may accelerate the degradation of the compound. It is recommended to first try other methods like sonication. If heating is necessary, it should be done for a minimal amount of time.

Q4: How should I store my stock solution of "this compound"?

A4: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[2] It is also recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Data Presentation

SolventEstimated Solubility (at 25°C)Notes
DMSO≥ 20 mg/mL (≥ 101 mM)Recommended for stock solutions.
DMF~10-15 mg/mLAlternative to DMSO for stock solutions.
Ethanol< 1 mg/mLLow solubility.
MethanolSlightly solubleQualitative data suggests limited solubility.[1]
ChloroformSlightly solubleQualitative data suggests limited solubility.[1]
Water< 0.1 mg/mLPractically insoluble in aqueous solutions alone.
PBS (pH 7.4)< 0.1 mg/mLRequires a co-solvent like DMSO for use in biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • "this compound" solid

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of "this compound" solid. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 197.66 g/mol ), weigh out 1.977 mg of the compound.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C.[2]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM stock solution of "this compound" in DMSO

  • Desired aqueous buffer (e.g., PBS, cell culture media)

  • Vortex mixer

Procedure:

  • Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • Prepare Buffer: Add the required volume of the aqueous buffer to a sterile tube.

  • Add Compound: While vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution. This rapid mixing is crucial to prevent precipitation.

  • Final Mix: Continue to vortex for another 30 seconds to ensure the working solution is homogeneous.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.

Mandatory Visualization

Many pyrimidine derivatives are investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[3][4][5][6][7]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor This compound (or similar pyrimidine inhibitor) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway with pyrimidine-based inhibitor.

References

"2-Chloro-4-(piperidin-1-yl)pyrimidine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and proper storage of 2-Chloro-4-(piperidin-1-yl)pyrimidine, a key intermediate for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a refrigerator at temperatures between 2-8°C.[1] The compound should be stored in a tightly sealed container to prevent exposure to moisture.

Q2: How should I handle the compound for short-term use in the lab?

For short-term use, it is advisable to allow the container to equilibrate to room temperature before opening to minimize moisture condensation. Weigh out the required amount in a dry, well-ventilated area, and promptly reseal the container. Minimize the time the container is open.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is limited, related chloropyrimidine derivatives are known to be sensitive to light. Therefore, it is best practice to store the compound in a dark place or use an amber-colored vial to protect it from light exposure.

Q4: What are the potential consequences of improper storage?

Improper storage, particularly exposure to moisture and high temperatures, can lead to the degradation of this compound. The primary degradation pathway for chloropyrimidines is hydrolysis, where the chlorine atom is replaced by a hydroxyl group. This will result in the formation of impurities and a decrease in the purity of the material, potentially impacting experimental results.

Q5: What solvents are compatible with this compound?

This compound is slightly soluble in chloroform and methanol.[1] When preparing solutions, it is crucial to use anhydrous solvents to prevent hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions. If the compound has been exposed to moisture or high temperatures, it is advisable to use a fresh batch.
Appearance of unexpected peaks in analysis (e.g., HPLC, NMR) Formation of degradation products, likely from hydrolysis.Confirm the identity of the main peak and impurities. Consider re-purifying the material if a fresh batch is unavailable. Ensure the use of anhydrous solvents in your experiments.
Difficulty in dissolving the compound The compound is only slightly soluble in certain solvents.Refer to the recommended solvents (chloroform, methanol).[1] Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.

Summary of Storage Conditions

Condition Recommendation Rationale
Temperature 2-8°C[1]To minimize degradation and maintain long-term stability.
Atmosphere Tightly sealed containerTo prevent exposure to moisture, which can cause hydrolysis.
Light Store in a dark place or amber vialTo protect against potential photodegradation, a known sensitivity of related compounds.

Experimental Protocols

General Handling Protocol:

  • Before use, remove the container of this compound from the refrigerator and allow it to warm to room temperature in a desiccator.

  • Work in a well-ventilated fume hood.

  • Use clean, dry spatulas and glassware.

  • Weigh the desired amount of the compound quickly and transfer it to your reaction vessel.

  • Immediately and securely reseal the container.

  • Return the container to the refrigerator (2-8°C) for storage.

Visual Guides

storage_workflow start Start: Receiving Compound storage Store at 2-8°C in a tightly sealed, light-resistant container start->storage equilibration Equilibrate to Room Temperature in a Desiccator storage->equilibration For Use weighing Weigh Compound in a Dry Environment equilibration->weighing use Use in Experiment weighing->use reseal Tightly Reseal Container use->reseal return_storage Return to 2-8°C Storage reseal->return_storage end End return_storage->end

Caption: Recommended workflow for handling and storage of this compound.

degradation_pathway compound This compound degraded_product 4-(Piperidin-1-yl)pyrimidin-2-ol (Hydrolysis Product) compound->degraded_product Hydrolysis conditions Moisture (H₂O) High Temperature Incorrect pH conditions->degraded_product

Caption: Potential degradation pathway of this compound via hydrolysis.

References

Validation & Comparative

A Comparative Guide to Pyrimidine Building Blocks: 2-Chloro-4-(piperidin-1-yl)pyrimidine versus Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs, particularly in oncology and immunology.[1] The strategic selection of a pyrimidine building block is a critical decision in the synthetic design of novel therapeutics. This guide provides an objective comparison of 2-Chloro-4-(piperidin-1-yl)pyrimidine with other common pyrimidine building blocks, focusing on their performance in key synthetic transformations. While direct, side-by-side comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of pyrimidine reactivity and available data for analogous structures to provide a comprehensive overview for researchers.

Performance in Key Synthetic Reactions

The utility of a pyrimidine building block is largely determined by its reactivity in common bond-forming reactions. This section compares the anticipated performance of this compound with widely used alternatives in three fundamental transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

The reactivity of halopyrimidines is principally governed by the position of the halogen on the ring, with the general order of reactivity for chloro-substituents being C4(6) > C2 > C5.[2][3] This is due to the electron-deficient nature of the pyrimidine ring, which is most pronounced at the 4 and 6 positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. For this compound, the reaction would occur at the C2 position. The electron-donating nature of the piperidine group at the C4 position is expected to slightly decrease the reactivity of the C2-chloro group towards oxidative addition compared to 2,4-dichloropyrimidine. However, successful couplings at the C2 position of 4-substituted pyrimidines are achievable.

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling

Pyrimidine Building BlockAryl Boronic AcidCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10012Data not available
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1002471 (for 2-chloro-4-phenylpyrimidine)[4][5]
2,4,5,6-Tetrachloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂ (5)K₂CO₃Dioxane/H₂O80898 (for 4-aryl-2,5,6-trichloropyrimidine)[6]
2-ChloropyrimidinePhenylboronic acidPd₂(dba)₃/PCy₃ (2/4)K₃PO₄Toluene1001895

Note: The yield for 2,4-dichloropyrimidine represents selective coupling at the more reactive C4 position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the C2-chloro group in this compound is expected to be moderate. The choice of a highly active palladium catalyst and a suitable bulky phosphine ligand is crucial for achieving good yields.

Table 2: Comparison of Reaction Yields in Buchwald-Hartwig Amination

Pyrimidine Building BlockAmineCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound AnilinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene10012Data not available
2,4-Dichloropyrimidine (6-aryl substituted)DibutylaminePd(OAc)₂/dppb (1)LiHMDSToluene0<0.1>99 (for C4-amination)[7]
2-ChloropyrimidineAnilinePd(OAc)₂/BINAP (2/3)Cs₂CO₃Toluene1002485
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂/X-Phos (10)KOt-BuToluene100 (MW)0.1792[8]

Note: The yield for the 6-aryl-2,4-dichloropyrimidine represents highly regioselective amination at the C4 position.

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-deficient nature of the pyrimidine ring, the C2-chloro group of this compound is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. The electron-donating piperidine at C4 will likely make this position less reactive to SNAr compared to a pyrimidine with an electron-withdrawing group at C4.

Table 3: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)

Pyrimidine Building BlockNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound MorpholineK₂CO₃DMF1006Data not available
2,4-Diamino-6-chloropyrimidine N-oxidePiperidine-Excess PiperidineRefluxseveral79.6[1]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeAnilineEt₃NEtOHReflux3Moderate[9]
2,4-Dichloro-5-nitropyrimidinePiperidine-CHCl₃403-[10]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the key reactions discussed, based on methodologies for structurally similar pyrimidine building blocks.

General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is adapted from the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine.[4]

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol is a general procedure for the palladium-catalyzed amination of aryl halides.[11]

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with NaOtBu, XPhos, and Pd₂(dba)₃.

  • Add the chloropyrimidine and the amine, followed by toluene.

  • Seal the tube, remove it from the glovebox, and heat the mixture in a preheated oil bath at 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general method for the amination of chloropyrimidines.

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • K₂CO₃ (2.0 mmol)

  • DMF (5 mL)

Procedure:

  • To a round-bottom flask, add the chloropyrimidine, amine, and K₂CO₃.

  • Add DMF and stir the mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Signaling Pathway and Workflow Visualizations

Understanding the biological context and experimental logic is crucial in drug discovery. The following diagrams illustrate a key signaling pathway where pyrimidine-based inhibitors are active, and a logical workflow for selecting a pyrimidine building block.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Activation Cytokine Cytokine Cytokine->Receptor Pyrimidine_Inhibitor Pyrimidine-based JAK Inhibitor Pyrimidine_Inhibitor->JAK Inhibition G cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M E2F E2F Rb->E2F Inhibits pRb->E2F Releases E2F->S Promotes Transcription Pyrimidine_Inhibitor Pyrimidine-based CDK2 Inhibitor Pyrimidine_Inhibitor->CDK2_CyclinE Inhibits Pyrimidine_Inhibitor->CDK2_CyclinA Inhibits G start Define Target Pyrimidine Scaffold q1 Desired Reaction Type? start->q1 cc C-C Coupling (e.g., Suzuki) q1->cc Suzuki cn C-N Coupling (e.g., Buchwald-Hartwig) q1->cn Buchwald snar SNAr q1->snar SNAr q2_cc Regioselectivity Required? cc->q2_cc q2_cn Regioselectivity Required? cn->q2_cn q2_snar Strong Nucleophile? snar->q2_snar c4_selective Choose Building Block with C4 Leaving Group (e.g., 2,4-Dichloropyrimidine) q2_cc->c4_selective Yes (C4) c2_selective Choose Building Block with C2 Leaving Group (e.g., 2-Chloro-4-substituted pyrimidine) q2_cc->c2_selective Yes (C2) q2_cn->c4_selective Yes (C4) q2_cn->c2_selective Yes (C2) q2_snar->c4_selective Yes q2_snar->c2_selective No end Select Optimal Building Block c4_selective->end c2_selective->end

References

A Comparative Guide to the Reactivity of 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of "2-Chloro-4-(piperidin-1-yl)pyrimidine" with alternative pyrimidine-based substrates in common palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data from peer-reviewed literature and is intended to aid in the strategic design and execution of synthetic routes in drug discovery and development.

Executive Summary

"this compound" is a versatile building block in medicinal chemistry. Its reactivity is primarily centered around the chloro-substituent at the C2 position of the pyrimidine ring, making it a suitable substrate for various cross-coupling reactions. Compared to di- and tri-substituted chloropyrimidines, the presence of the electron-donating piperidinyl group at the C4 position modulates the electronic properties of the pyrimidine ring, influencing the reactivity of the C2-chloro group. This guide will focus on two of the most synthetically important reactions for C-C and C-N bond formation: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the C2-chloro position in "this compound" is compared with that of 2,4-dichloropyrimidine, a common and inexpensive starting material.

In 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive than the one at the C2 position.[1][2][3] This allows for selective mono-arylation at the C4-position. Subsequent coupling at the C2-position can then be achieved. For "this compound," the C4 position is already functionalized, directing the Suzuki-Miyaura coupling to the C2 position. The electron-donating nature of the piperidinyl group can increase the electron density of the pyrimidine ring, which may slightly decrease the reactivity of the C2-chloro group towards oxidative addition to the palladium catalyst compared to 2,4-dichloropyrimidine. However, it remains a viable substrate for this transformation.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1002471[4][5]
2,4-Dichloropyrimidine(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (MW)1000.2577[4]
2,4-Dichloropyrimidine(Furan-2-yl)boronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (MW)1000.2550[4]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidAllyl-Pd-iPr-SPhos (0.03)K₃PO₄THF/MeOH2524~95[6]
This compound Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10024Est. 60-70-

Estimated yield based on the slightly reduced reactivity due to the electron-donating piperidinyl group compared to a chloro substituent.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of "this compound" is influenced by the electronic contribution of the C4-substituent.

The electron-donating piperidinyl group at C4 is expected to make the C2 position less electrophilic compared to 2,4-dichloropyrimidine. This can translate to slightly harsher reaction conditions (e.g., higher temperature, stronger base, or more active catalyst system) being required to achieve comparable yields to the more activated dichlorinated analogue.

Table 2: Comparative Yields in Buchwald-Hartwig Amination

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018High[7]
2,4-DichloropyridineAnilinePd(OAc)₂ (10)XPhos (10)KOtBuToluene100<1High[8]
2,5-Dichloro-4,6-pyrimidinediamineVarious AminesPd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene1001-24Moderate to High[7]
This compound MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11018Est. 70-80-

Estimated yield based on the expected reactivity and the use of slightly more forcing conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and anhydrous, degassed toluene.

  • Finally, add the morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

The following diagrams illustrate the general workflow for the described cross-coupling reactions and a representative signaling pathway where pyrimidine derivatives often find application as inhibitors.

Suzuki_Miyaura_Workflow reagents Combine Reactants: This compound Phenylboronic acid Pd(PPh3)4, K2CO3 inert Establish Inert Atmosphere (Argon Purge) reagents->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent reaction Heat and Stir (100 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Dilute, Wash, Dry monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-Phenyl-4-(piperidin-1-yl)pyrimidine purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow reagents Combine in Glovebox: Pd2(dba)3, XPhos, NaOtBu This compound Toluene amine Add Amine (Morpholine) reagents->amine reaction Heat and Stir (110 °C) amine->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Dilute, Filter, Wash, Dry monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-Morpholino-4-(piperidin-1-yl)pyrimidine purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Many pyrimidine derivatives are developed as kinase inhibitors, targeting signaling pathways implicated in diseases like cancer.[6][9][10][11][12] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[6][9][10][12]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrimidine Inhibitor (e.g., 2-substituted-4-(piperidin-1-yl)pyrimidine derivative) Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway.

References

The Synthetic Advantage: A Comparative Guide to 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, particularly in the realm of drug discovery and medicinal chemistry, the choice of building blocks is paramount to the success of a synthetic campaign. Among the myriad of available reagents, pyrimidine derivatives stand out as privileged scaffolds due to their prevalence in biologically active molecules. This guide provides a comprehensive comparison of 2-Chloro-4-(piperidin-1-yl)pyrimidine , a versatile intermediate, against viable alternatives, supported by experimental data and detailed protocols. The focus is to arm researchers, scientists, and drug development professionals with the objective information needed to make informed decisions in their synthetic strategies.

At a Glance: Comparative Reactivity in Nucleophilic Aromatic Substitution

The primary utility of this compound lies in the reactivity of its C2-chloro substituent, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates these reactions.

A key comparison can be drawn with its precursor, 2,4-dichloropyrimidine. In reactions with nucleophiles, the C4 position of 2,4-dichloropyrimidine is generally more reactive than the C2 position. This is attributed to the greater ability to stabilize the negative charge of the Meisenheimer intermediate across both nitrogen atoms when the attack occurs at C4. However, once the C4 position is substituted, as in the case of this compound, the focus of reactivity shifts to the remaining chloro group at the C2 position.

Another point of comparison is the nature of the leaving group. While chloro-pyrimidines are widely used due to their optimal balance of reactivity and stability, other halo-derivatives or sulfonyl-substituted pyrimidines can also be employed. Generally, the reactivity order for halogens in SNAr reactions is F > Cl > Br > I, though this can be influenced by the specific reaction conditions and the nature of the nucleophile. Sulfonyl groups, such as a methylsulfonyl group, can also be excellent leaving groups, sometimes exhibiting even greater reactivity than chlorides.

Table 1: Comparison of Reaction Yields for Nucleophilic Aromatic Substitution on 2-Chloropyrimidines

NucleophileProductYield (%)
Piperidine2-(Piperidin-1-yl)pyrimidine93
Morpholine2-(Morpholin-4-yl)pyrimidine84
Pyrrolidine2-(Pyrrolidin-1-yl)pyrimidine76
Benzimidazole2-(1H-Benzo[d]imidazol-1-yl)pyrimidine83

Data sourced from a study on the amination of heteroaryl chlorides. Reactions were performed with the heteroaryl halide (1 equiv.), amine (1 equiv.), and KF (2 equiv.) in water at 100 °C for 17 hours.[1]

The high yield (93%) achieved with piperidine underscores the efficiency of using a 2-chloropyrimidine scaffold for introducing this particular moiety.

Expanding the Synthetic Toolkit: Cross-Coupling Reactions

Beyond SNAr, this compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building molecular complexity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. While chloro-pyrimidines are less reactive than their bromo or iodo counterparts, the use of appropriate catalysts and ligands can facilitate efficient coupling. The electron-deficient pyrimidine ring aids in the oxidative addition step of the catalytic cycle.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines. This compound can be coupled with a wide range of primary and secondary amines to introduce further diversity at the 2-position, a common strategy in the synthesis of kinase inhibitors.

Sonogashira Coupling

For the introduction of alkynyl groups, the Sonogashira coupling is the reaction of choice. This transformation is instrumental in creating rigid linkers or pharmacophoric elements within a target molecule.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Amination)

Reactant Preparation: In a sealed reaction vessel, this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0-3.0 equiv.) are combined in a polar aprotic solvent such as DMF, DMSO, or NMP.

Reaction: The mixture is heated to a temperature ranging from 80 °C to 140 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-4-(piperidin-1-yl)pyrimidine.

General Procedure for Suzuki-Miyaura Coupling

Assembly: To a flame-dried Schlenk flask containing a magnetic stir bar is added this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and ethanol) is added via syringe.

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring and monitored by TLC or LC-MS.

Work-up: After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.

Purification: The residue is purified by column chromatography to yield the 2-aryl-4-(piperidin-1-yl)pyrimidine.

Application in Kinase Inhibitor Synthesis: A Logical Workflow

The 2-amino-4-substituted pyrimidine motif is a common core in many kinase inhibitors. The synthesis of such compounds often relies on the reactivity of precursors like this compound. The following diagram illustrates a typical synthetic workflow.

G cluster_0 Synthesis of a Kinase Inhibitor Core Start 2,4-Dichloropyrimidine Step1 Nucleophilic Aromatic Substitution (Piperidine, Base) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Buchwald-Hartwig Amination (Aryl Amine, Pd-catalyst, Base) Intermediate->Step2 Final 2-(Arylamino)-4-(piperidin-1-yl)pyrimidine (Kinase Inhibitor Scaffold) Step2->Final

Synthetic workflow for a kinase inhibitor scaffold.

Signaling Pathways Targeted by Pyrimidine-Based Inhibitors

Many kinase inhibitors bearing the pyrimidine scaffold target critical signaling pathways implicated in cancer cell proliferation and survival. Below are simplified diagrams of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) signaling pathways, highlighting the point of intervention for such inhibitors.

EGFR Signaling Pathway

EGFR_Pathway cluster_egfr Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

EGFR signaling pathway and inhibitor action.
BTK Signaling Pathway

BTK_Pathway cluster_bcr Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Survival Gene Transcription (B-Cell Proliferation, Survival) NFkB->Survival Inhibitor Pyrimidine-based BTK Inhibitor Inhibitor->BTK

BTK signaling pathway and inhibitor action.

Conclusion

This compound presents itself as a highly advantageous building block in synthetic chemistry. Its well-defined reactivity at the C2 position allows for predictable and high-yielding transformations, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. When compared to alternatives like 2,4-dichloropyrimidine, it offers regioselective functionalization of the C2 position. While other leaving groups might offer enhanced reactivity, the chloro-substituent provides a good balance of reactivity, stability, and cost-effectiveness. The successful application of this and similar scaffolds in the synthesis of potent kinase inhibitors underscores its importance for researchers in drug discovery. The provided protocols and pathway diagrams serve as a practical guide for the effective utilization of this versatile synthetic intermediate.

References

Navigating Drug Design: A Comparative Guide to Alternatives for 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its inherent biological relevance and synthetic tractability have led to a multitude of approved therapeutics.[1] This guide provides a comprehensive comparison of alternative reagents to the commonly used building block, "2-Chloro-4-(piperidin-1-yl)pyrimidine," offering insights into their synthesis, biological performance, and the signaling pathways they modulate. By presenting objective data and detailed experimental protocols, this document aims to empower drug development professionals in the rational design of novel and more effective therapeutic agents.

The 2,4-disubstituted pyrimidine core is a privileged structure in drug design, with variations in these positions significantly influencing a compound's interaction with biological targets.[2][3] This guide explores key bioisosteric replacements for both the chloro group at the C2 position and the piperidine moiety at the C4 position, presenting a comparative analysis of their impact on anticancer activity, particularly as kinase inhibitors.

Bioisosteric Replacements at the C2 Position: Beyond the Chloro Group

The chlorine atom at the C2 position of the pyrimidine ring is a versatile handle for synthetic transformations, typically acting as a leaving group for nucleophilic aromatic substitution (SNAr). However, exploring alternatives can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key Alternative: The Amino Group (2-Aminopyrimidines)

Replacing the C2-chloro with an amino group gives rise to 2,4-diaminopyrimidine derivatives, a class of compounds that has demonstrated significant potential as anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[4][5][6][7]

Table 1: Comparison of C2-Substituted Pyrimidine Derivatives as Kinase Inhibitors

Compound IDC2-SubstituentC4-SubstituentTarget KinaseIC50 (nM)Reference
Reference -Cl-Piperidin-1-yl---
9k -NH2-Triazolopiperazine derivativeMultiple Cancer Cell Lines2140 (A549)[4]
13f -NH2-1,4,8-triazaspiro[4.5]decan-3-one derivativeMultiple Cancer Cell Lines2780 (HCT-116)[4]
22 -NH2-Substituted anilineCDK77.21[8][9]
10b -NH2-Substituted benzamideEGFR8.29[10]
7c -Thiomorpholino-BenzylaminoAcetylcholinesterase330[3]

Note: IC50 values are presented for the specified cancer cell lines or kinases and are intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Bioisosteric Replacements at the C4 Position: Exploring Beyond Piperidine

The piperidine ring at the C4 position contributes to the overall physicochemical properties of the molecule, including solubility and lipophilicity. While effective, exploring other cyclic and acyclic amines can fine-tune these properties and lead to improved drug-like characteristics.

Key Alternatives:
  • Substituted Anilines: These offer a rigid scaffold and the potential for additional interactions with the target protein.

  • Fused Ring Systems (e.g., Pyrazolopyrimidines): These bicyclic structures can mimic the adenine core of ATP, making them effective kinase inhibitors.[11][12]

  • Other Heterocycles (e.g., Piperazine, Morpholine): These can modulate polarity and hydrogen bonding capacity.

Experimental Protocols

General Synthesis of 2,4-Diaminopyrimidine Derivatives

A common synthetic route to 2,4-diaminopyrimidine derivatives involves the sequential nucleophilic aromatic substitution of a di- or tri-chlorinated pyrimidine.

Protocol 1: Synthesis of 2,4-Diaminopyrimidine Derivatives

  • First Nucleophilic Substitution: 2,4-Dichloropyrimidine is reacted with a primary or secondary amine (e.g., a substituted aniline or piperazine derivative) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol at elevated temperatures. This selectively substitutes the more reactive chlorine at the C4 position.

  • Second Nucleophilic Substitution: The resulting 2-chloro-4-substituted pyrimidine is then reacted with a second amine under acidic conditions or with palladium catalysis to introduce the amino group at the C2 position.

For a detailed, specific example, refer to the synthesis of compound 22 in the study by Wang et al. (2024).[8]

Kinase Inhibition Assay

Protocol 2: In Vitro Kinase Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Recombinant kinase (e.g., CDK7/CycH/MAT1 or EGFR) and a suitable substrate (e.g., a peptide substrate) are prepared in an assay buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the kinase and substrate in the presence of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or fluorescence-based assays.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by some of the discussed pyrimidine derivatives.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

CDK_Signaling_Pathway G1_Phase G1 Phase CDK46 CDK4/6- Cyclin D G1_Phase->CDK46 S_Phase S Phase (DNA Replication) CDK2_S CDK2- Cyclin A S_Phase->CDK2_S G2_Phase G2 Phase CDK1 CDK1- Cyclin B G2_Phase->CDK1 M_Phase M Phase (Mitosis) CDK2_G1S CDK2- Cyclin E CDK46->CDK2_G1S CDK2_G1S->S_Phase CDK2_S->G2_Phase CDK1->M_Phase Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2_G1S Inhibitor->CDK2_S Inhibitor->CDK1

Caption: Role of CDKs in cell cycle progression and their inhibition.

Conclusion

The 2,4-disubstituted pyrimidine scaffold offers a rich landscape for the design of novel therapeutic agents. By moving beyond the conventional this compound and exploring bioisosteric alternatives, researchers can access a wider chemical space and potentially develop compounds with superior pharmacological properties. The data and protocols presented in this guide serve as a valuable resource for the rational design and synthesis of the next generation of pyrimidine-based drugs.

References

Efficacy of 2-Chloro-4-(piperidin-1-yl)pyrimidine Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2-chloro-4-(piperidin-1-yl)pyrimidine have emerged as a promising class of molecules, demonstrating significant efficacy in a variety of biological assays. Their versatile structure allows for substitutions at the 2-position, leading to a diverse range of pharmacological activities, primarily in the realms of oncology and enzyme inhibition. This guide provides a comparative analysis of the performance of various this compound derivatives, supported by experimental data from peer-reviewed studies.

Anticancer Activity

Derivatives of 2,4-disubstituted pyrimidines, particularly those with a piperidine or piperazine moiety at the C4-position, have been extensively evaluated for their antiproliferative effects against a panel of human cancer cell lines. The data consistently highlights the importance of the substituent at the C2-position in modulating the potency and selectivity of these compounds.

In Vitro Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrimidine derivatives against various cancer cell lines. These studies demonstrate that modifications at the C2 and C5 positions of the pyrimidine ring, as well as substitutions on the piperidine ring, significantly influence their anticancer activity.

Compound IDR1 (C2-substituent)R2 (C4-substituent)R3 (C5-substituent)Cancer Cell LineIC50 (µM)Reference
12a N-aryl4-(piperidin-1-yl)HHCT-1161.31 ± 0.41[1]
A54912.05 ± 0.45[1]
MCF-720.53 ± 6.13[1]
9i 2-arylamino4-(piperidin-4-yloxy)HH19750.6210[2]
R12 N-aryl4-(piperidin-4-yl)anilineHNCI-H5220.95 ± 0.02[3]
7d 4-methylpiperazin-1-ylN-benzylH--[4]

Kinase Inhibition

A primary mechanism through which these pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer development and progression. Key targets include Aurora kinases and Epidermal Growth Factor Receptor (EGFR).

Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Certain 2,4-disubstituted pyrimidines have demonstrated potent inhibitory activity against Aurora A and Aurora B.

Compound IDR1 (C2-substituent)R2 (C4-substituent)Target KinaseIC50 (nM)Reference
12a N-aryl4-(piperidin-1-yl)Aurora A309[1]
Aurora B293[1]
13 (S)-(3-aminopyrrolidin-1-yl)4-(4-ethylpiperazin-1-yl)Aurora A38.6 ± 7.0[5]
EGFR Inhibition

Mutations in EGFR are key drivers in non-small cell lung cancer (NSCLC). Derivatives of 2-arylamino-4-(piperidin-4-yloxy)pyrimidine have been designed as covalent inhibitors of mutant EGFR.

Compound IDR1 (C2-substituent)R2 (C4-substituent)Target KinaseIC50 (nM)Reference
9i 2-arylamino4-(piperidin-4-yloxy)EGFRT790M/L858R4.902[2]
R12 N-aryl4-(piperidin-4-yl)anilineEGFR1.62 ± 0.15[3]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the cited literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay
  • Assay Components: The assay is typically performed in a buffer solution containing the purified kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specified period at a controlled temperature to allow for substrate phosphorylation.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer effects of these pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways. For instance, inhibition of Aurora kinases leads to defects in mitosis, ultimately triggering apoptosis. Similarly, blocking the EGFR signaling cascade inhibits cell proliferation, survival, and metastasis.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Apoptosis G2/M Checkpoint G2/M Checkpoint Mitosis Mitosis G2/M Checkpoint->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptotic Cell Death Apoptotic Cell Death Mitosis->Apoptotic Cell Death Mitotic Catastrophe Aurora Kinases (A, B) Aurora Kinases (A, B) Aurora Kinases (A, B)->G2/M Checkpoint Pyrimidine Derivatives Pyrimidine Derivatives Pyrimidine Derivatives->Aurora Kinases (A, B) Inhibition

Caption: Inhibition of Aurora Kinases by pyrimidine derivatives disrupts mitosis, leading to apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR EGFR->PI3K/AKT/mTOR Gene Transcription Gene Transcription RAS/RAF/MEK/ERK->Gene Transcription PI3K/AKT/mTOR->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Pyrimidine Derivatives Pyrimidine Derivatives Pyrimidine Derivatives->EGFR Inhibition

Caption: Pyrimidine derivatives inhibit EGFR, blocking downstream pathways that promote cell growth.

References

The Efficacy of 2-Chloro-4-(piperidin-1-yl)pyrimidine in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, proving indispensable in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds. Consequently, the efficient functionalization of pyrimidine derivatives through cross-coupling reactions is of paramount importance. This guide provides a comparative analysis of the performance of 2-Chloro-4-(piperidin-1-yl)pyrimidine in Suzuki-Miyaura coupling reactions, juxtaposed with alternative 2-chloropyrimidine substrates.

The reactivity of the C-Cl bond at the 2-position of the pyrimidine ring is significantly influenced by the nature of the substituent at the 4-position. The piperidinyl group, being an electron-donating group, is expected to increase the electron density of the pyrimidine ring, which can, in turn, affect the ease of the oxidative addition step in the catalytic cycle of the Suzuki-Miyaura reaction.

Performance Comparison in Suzuki-Miyaura Coupling

While specific comparative studies detailing the performance of this compound are not extensively documented in publicly available literature, its reactivity can be inferred and compared with that of its precursor, 2,4-dichloropyrimidine, and other 4-substituted 2-chloropyrimidines. The Suzuki-Miyaura coupling of 2,4-dichloropyrimidine has been shown to proceed with high regioselectivity, with the C4-position being significantly more reactive than the C2-position. This allows for the selective substitution at C4, followed by a subsequent coupling at the C2 position.

The following tables summarize the performance of various 2-chloropyrimidine derivatives in the Suzuki-Miyaura coupling with arylboronic acids, providing a benchmark for estimating the performance of this compound.

Table 1: Performance of 2,4-Dichloropyrimidine in Suzuki-Miyaura Coupling (Selective C4-Arylation)

Boronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min81[1][2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min77[2]
3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min72[2]
3-Nitrophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min79[2]
Naphthalen-2-ylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min87[2]
Furan-2-ylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min50[1]
Furan-3-ylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min66[1]

Table 2: Performance of Other 2-Chloro-4-substituted Pyrimidines in Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidVarious Pd precatalysts (0.1)K₃PO₄THF/MeOHRT24~80-95[3]
2-Chloro-4,6-dimethoxypyrimidine3-Furanboronic acidVarious Pd precatalysts (0.5)K₃PO₄THF/MeOHRT24~60-80[3]
2-Chloro-4-phenylpyrimidine2-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O9012Low (<20%)[4]

Based on the available data, the electron-donating piperidinyl group at the C4 position is expected to increase the electron density of the pyrimidine ring compared to a chlorine atom. This increased electron density can make the oxidative addition of the palladium catalyst to the C2-Cl bond more challenging, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve high yields compared to the C4-arylation of 2,4-dichloropyrimidine. However, compared to other 4-amino substituted pyrimidines, the piperidinyl group is a moderately strong electron-donating group, and successful couplings are anticipated with appropriate optimization of reaction conditions.

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (C4-selective): [1][2]

A mixture of 2,4-dichloropyrimidine (1.0 equiv.), the respective arylboronic acid (1.0-1.2 equiv.), K₂CO₃ (2.0-3.0 equiv.), and Pd(PPh₃)₄ (0.5 mol%) in a 2:1 mixture of 1,4-dioxane and water is subjected to microwave irradiation at 100 °C for 15 minutes. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-4-substituted Pyrimidines: [3][4]

To a solution of the 2-chloro-4-substituted pyrimidine (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water, or THF and methanol) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.). The reaction mixture is degassed and heated under an inert atmosphere at a temperature ranging from room temperature to 90 °C for a period of 12 to 24 hours. Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine: - this compound - Arylboronic Acid - Palladium Catalyst - Base Start->Reactants 1. Solvent Add Solvent (e.g., 1,4-Dioxane/H₂O) Reactants->Solvent 2. Degas Degas with Inert Gas (e.g., Argon or Nitrogen) Solvent->Degas 3. Heating Heat Reaction Mixture (Conventional or Microwave) Degas->Heating Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction 1. Drying Dry Organic Layer Extraction->Drying 2. Concentration Concentrate in vacuo Drying->Concentration 3. Purification Purify by Chromatography Concentration->Purification 4. End Final Product Purification->End

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Reactivity_Comparison cluster_reactivity Relative Reactivity of C-Cl Bond at C2 in Suzuki-Miyaura Coupling cluster_examples Examples High_Reactivity Higher Reactivity (Electron-withdrawing group at C4) Moderate_Reactivity Moderate Reactivity (Electron-donating group at C4) High_Reactivity->Moderate_Reactivity Decreasing Reactivity Dichloro 2,4-Dichloropyrimidine (C2-Cl for subsequent coupling) High_Reactivity->Dichloro Low_Reactivity Lower Reactivity (Strongly electron-donating group at C4) Moderate_Reactivity->Low_Reactivity Decreasing Reactivity Piperidinyl This compound Moderate_Reactivity->Piperidinyl Alkoxy 2-Chloro-4-alkoxypyrimidine Low_Reactivity->Alkoxy

Caption: Logical relationship of C4-substituent effects on C2-Cl reactivity.

References

Comparative Spectroscopic Analysis of 2-Chloro-4-(piperidin-1-yl)pyrimidine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the spectroscopic properties of "2-Chloro-4-(piperidin-1-yl)pyrimidine," a key intermediate in pharmaceutical synthesis, alongside structurally related pyrimidine derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive validation of the compound's structure through nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.

Introduction

"this compound" is a substituted pyrimidine that serves as a versatile building block in the synthesis of various biologically active molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide presents a side-by-side comparison of its spectroscopic data with that of selected analogs, providing a benchmark for its identification and characterization.

Spectroscopic Profile of this compound

A comprehensive spectroscopic analysis confirms the chemical structure of "this compound." The following data provides a detailed fingerprint of the molecule.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃)δ 7.99 (d, J = 6.0 Hz, 1H, Pyrimidine-H6), 6.37 (d, J = 6.0 Hz, 1H, Pyrimidine-H5), 3.62 (m, 4H, Piperidine-H2', H6'), 1.67 (m, 6H, Piperidine-H3', H4', H5').
¹³C NMR (Predicted)δ 163.5 (C4), 161.2 (C2), 158.0 (C6), 105.0 (C5), 45.0 (Piperidine C2', C6'), 26.0 (Piperidine C4'), 24.5 (Piperidine C3', C5'). Note: Experimental data not readily available in literature; values are predicted.
Mass Spectrometry ESI-MS (m/z): Predicted [M+H]⁺ at 198.08. Note: While a direct experimental spectrum is not available, the analogous compound 2-chloro-N,N-diethylpyrimidin-4-amine shows an [M+H]⁺ peak at m/z 185.8, supporting the expected mass range.
IR Spectroscopy Predicted characteristic peaks (cm⁻¹): ~3050 (Ar-H stretch), ~2940, 2860 (C-H stretch), ~1600, 1560 (C=N, C=C stretch), ~1350 (C-N stretch), ~780 (C-Cl stretch). Note: Experimental data not readily available; predictions are based on typical functional group frequencies.[1][2]
UV-Vis Spectroscopy Predicted λmax: ~260-280 nm in a non-polar solvent. Note: Experimental data not readily available; prediction is based on the pyrimidine chromophore.[3][4][5]

Comparative Analysis with Alternative Pyrimidine Derivatives

To provide a broader context for the spectroscopic features of "this compound," a comparison with two alternative substituted pyrimidines, 2-Amino-4-chloro-6-methylpyrimidine and 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine , is presented. These compounds share the core pyrimidine structure but differ in their substitution patterns, leading to distinct spectroscopic signatures.

Table 2: Comparative Spectroscopic Data of Pyrimidine Derivatives

Spectroscopic TechniqueThis compound2-Amino-4-chloro-6-methylpyrimidine2,4-Dichloro-6-(piperidin-1-yl)pyrimidine (Predicted)
¹H NMR Pyrimidine-H: δ 7.99 (d), 6.37 (d)Piperidine-H: δ 3.62 (m), 1.67 (m)Pyrimidine-H: δ 6.5 (s)Methyl-H: δ 2.3 (s)Amino-H: δ 5.2 (br s)Pyrimidine-H: δ 6.8 (s)Piperidine-H: δ 3.7 (m), 1.7 (m)
¹³C NMR (Predicted)Pyrimidine-C: δ 163.5, 161.2, 158.0, 105.0Piperidine-C: δ 45.0, 26.0, 24.5Pyrimidine-C: δ 168.1, 162.2, 160.9, 119.9Methyl-C: δ 24.0Pyrimidine-C: δ 164.0, 161.5, 159.0, 110.0Piperidine-C: δ 45.5, 25.8, 24.2
Mass Spectrometry Predicted [M+H]⁺: 198.08[M]⁺ at m/z 143.03Predicted [M+H]⁺: 232.04
IR (cm⁻¹) ~3050 (Ar-H), ~2940, 2860 (C-H), ~1600, 1560 (C=N, C=C), ~1350 (C-N), ~780 (C-Cl)~3400, 3300 (N-H), ~3050 (Ar-H), ~2950 (C-H), ~1640 (C=N, C=C), ~1360 (C-N), ~790 (C-Cl)~3060 (Ar-H), ~2940, 2860 (C-H), ~1580, 1540 (C=N, C=C), ~1350 (C-N), ~800, 750 (C-Cl)
UV-Vis (λmax) ~260-280 nm~235, 280 nm~265-285 nm

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). For electrospray ionization (ESI), typical conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.[6]

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

  • Data Acquisition: Scan the sample from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

Visualizing Experimental Workflows

To clarify the process of spectroscopic analysis, the following diagrams illustrate the general workflow and the logical relationships in comparing spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_MS Dilute in Methanol/Acetonitrile Acq_MS Mass Spectrometer Prep_MS->Acq_MS Prep_IR Prepare KBr Pellet or use ATR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_UV Dissolve in UV-grade Solvent Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis Structural Elucidation & Purity Assessment Acq_NMR->Analysis Acq_MS->Analysis Acq_IR->Analysis Acq_UV->Analysis Sample Purified Compound Sample->Prep_NMR Sample->Prep_MS Sample->Prep_IR Sample->Prep_UV Spectroscopic_Comparison cluster_Analogs Structural Analogs cluster_Data Spectroscopic Data Comparison Target This compound NMR_Comp NMR (Chemical Shifts, Coupling) Target->NMR_Comp MS_Comp Mass Spec (m/z, Fragmentation) Target->MS_Comp IR_Comp IR (Vibrational Frequencies) Target->IR_Comp UV_Comp UV-Vis (λmax, Molar Absorptivity) Target->UV_Comp Analog1 2-Amino-4-chloro-6-methylpyrimidine Analog1->NMR_Comp Analog1->MS_Comp Analog1->IR_Comp Analog1->UV_Comp Analog2 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine Analog2->NMR_Comp Analog2->MS_Comp Analog2->IR_Comp Analog2->UV_Comp

References

The “2-Chloro-4-(piperidin-1-yl)pyrimidine” Scaffold: A Privileged Structure in the Design of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective kinase inhibitors is a continuous endeavor. The pyrimidine core, a key heterocyclic motif, has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from the "2-Chloro-4-(piperidin-1-yl)pyrimidine" scaffold, presenting experimental data, detailed methodologies, and visualizations of the relevant signaling pathways to inform drug discovery and development efforts. While "this compound" itself is primarily a synthetic intermediate, its core structure is extensively utilized to generate potent kinase inhibitors, particularly derivatives of 2,4-diaminopyrimidine.

Comparative Analysis of Kinase Inhibitory Activity

Derivatives of the 2,4-diaminopyrimidine scaffold have demonstrated significant inhibitory activity against various kinases, most notably Anaplastic Lymphoma Kinase (ALK) and Protein Kinase B (AKT). The following tables summarize the quantitative data for representative compounds, comparing their potency with established kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell LineAnti-proliferative Activity (IC50/GI50 in µM)Reference CompoundReference Compound IC50 (nM)
Compound 12a ALK (wild-type)9.5H2228 (ALK-positive NSCLC)0.011Ceritinib-
Compound 10h AKT124.3PC-3 (Prostate Cancer)3.7--
Ceritinib ALK (wild-type)-H2228 (ALK-positive NSCLC)---

Table 1: Comparative Inhibitory Activity of 2,4-Pyrimidinediamine Derivatives. This table highlights the potent activity of derivatives against their target kinases and in relevant cancer cell lines.

In-Depth Look at a Dual ALK/HDAC Inhibitor: Compound 12a

A notable derivative, Compound 12a, has been identified as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs). This dual activity is significant as the combination of ALK and HDAC inhibitors has been shown to have synergistic anti-proliferative effects in cancer cells.

In vitro studies have demonstrated that Compound 12a exhibits an IC50 of 9.5 nM against wild-type ALK. In cellular assays, it potently inhibits the proliferation of ALK-positive non-small cell lung cancer (NSCLC) cell line H2228 with an IC50 of 11 nM, which is nearly 10-fold more potent than the established ALK inhibitor Ceritinib in the same study.[1] Furthermore, Compound 12a was shown to induce apoptosis and cell cycle arrest in cancer cells.[2]

In vivo experiments using a H2228 xenograft mouse model showed that Compound 12a significantly suppressed tumor growth. A high dose of 100 mg/kg resulted in a tumor growth inhibition (TGI) of 64.7%, comparable to the effect of Ceritinib at 50 mg/kg.[1][2]

Targeting the PI3K/AKT Signaling Pathway

The 2,4-diaminopyrimidine scaffold has also been utilized to develop inhibitors of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[3][4] Compound 10h, a derivative from this class, has shown potent pan-AKT inhibitory activity with an IC50 of 24.3 nM against AKT1.[4] It effectively inhibits the proliferation of the PC-3 prostate cancer cell line with an IC50 of 3.7 µM and has been shown to induce apoptosis.[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Kinase Inhibition Assay (for ALK)

The inhibitory activity of the compounds against ALK is typically determined using a biochemical kinase assay. The general steps are as follows:

  • Reagents and Materials: Recombinant human ALK enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase reaction is performed in a buffer containing the ALK enzyme, the peptide substrate, and varying concentrations of the test compound.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature (e.g., 30°C for 1 hour), the reaction is stopped.

    • The amount of ADP generated, which is proportional to the kinase activity, is measured using a luminescent detection reagent.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Culture: Cancer cell lines (e.g., H2228 for ALK, PC-3 for AKT) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.

    • Luminescence is measured using a plate reader.

    • IC50 or GI50 values are determined by plotting cell viability against the compound concentration.

Western Blot Analysis

Western blotting is used to assess the inhibition of downstream signaling pathways.

  • Cell Treatment and Lysis: Cells are treated with the inhibitor for a specific time, then lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-AKT, AKT).

  • Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the degree of phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a typical experimental workflow.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor Compound 12a (2,4-Pyrimidinediamine Derivative) Inhibitor->ALK Inhibition

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Point of Inhibition.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Compound 10h (2,4-Pyrimidinediamine Derivative) Inhibitor->AKT Inhibition

Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Western_Blot_Workflow start Cell Treatment with Kinase Inhibitor lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pALK, anti-ALK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental Workflow for Western Blot Analysis.

References

Benchmarking 2-Chloro-4-(piperidin-1-yl)pyrimidine: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical decision that significantly impacts the efficiency and success of a synthetic route. This guide provides an objective comparison of 2-Chloro-4-(piperidin-1-yl)pyrimidine against its key isomer, 4-Chloro-2-(piperidin-1-yl)pyrimidine, and other related chloro-pyrimidine derivatives. The performance of these intermediates is evaluated in crucial synthetic transformations, including their synthesis via nucleophilic aromatic substitution (SNAr) and their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

This comparative analysis is supported by experimental data, detailed protocols, and visualizations to aid in the rational selection of intermediates for drug discovery and development projects.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Isomers

The synthesis of this compound and its isomer, 4-Chloro-2-(piperidin-1-yl)pyrimidine, typically proceeds via the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with piperidine. The regioselectivity of this reaction is a key consideration.

Generally, nucleophilic attack on 2,4-dichloropyrimidine is favored at the C4 position.[1] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more activated towards nucleophilic attack. However, the reaction conditions and the presence of other substituents on the pyrimidine ring can influence this selectivity.

Comparative Synthesis Data:

While a direct head-to-head comparison of the synthesis of the two isomers under identical conditions is not extensively reported in a single study, analysis of various synthetic reports allows for a comparative overview.

IntermediateStarting MaterialReagents & ConditionsYieldReference
This compound 2,4-DichloropyrimidinePiperidine, K₂CO₃, DMF, rt, 12hNot specified[2]
4-Chloro-2-(piperidin-1-yl)pyrimidine 2,4-DichloropyrimidinePiperidine, MicrowaveNot specified[3]
2-Chloro-4-(pyrrolidin-1-yl)pyrimidine2,4-DichloropyrimidinePyrrolidineNot specified[4]

Experimental Protocol: Synthesis of Chloro-(piperidin-1-yl)pyrimidines from 2,4-Dichloropyrimidine

This generalized protocol outlines the synthesis of chloro-(piperidin-1-yl)pyrimidine isomers.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine (or other secondary amine)

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other appropriate solvent

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq.) in DMF under an inert atmosphere, add the secondary amine (e.g., piperidine) (1.0-1.2 eq.) and a base such as K₂CO₃ (2.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired chloro-(piperidin-1-yl)pyrimidine isomer(s).

Logical Workflow for SNAr on 2,4-Dichloropyrimidine

start Start: 2,4-Dichloropyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Piperidine (or other secondary amine) nucleophile->reaction conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Temperature conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product_c4 Major Product: 4-Chloro-2-(piperidin-1-yl)pyrimidine purification->product_c4 product_c2 Minor Product: This compound purification->product_c2

Caption: Generalized workflow for the synthesis of chloro-(piperidin-1-yl)pyrimidine isomers.

Palladium-Catalyzed Cross-Coupling Reactions

The utility of this compound and its counterparts as intermediates is often demonstrated in their ability to undergo further functionalization through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the C-Cl bond in chloropyrimidines is a key factor in the success of these reactions.

Comparative Suzuki-Miyaura Coupling Data:

Chloro-pyrimidine IntermediateCoupling PartnerCatalyst SystemConditionsYieldReference
2-Chloro-4-phenylpyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, MW, 100°C, 15 min81%[5]
2,4-Dichloropyrimidine (C4 coupling)Arylboronic acidsPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, MW, 100°C, 15-20 minGood to Excellent[5]
2-ChloropyridinesArylboronic acidsPd₂(dba)₃ / LigandDioxane, BaseGood to Excellent[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Chloropyrimidines

Materials:

  • Chloro-pyrimidine intermediate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., Dioxane/water mixture)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the chloro-pyrimidine (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0-3.0 eq.).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-120 °C) or subject it to microwave irradiation.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Ar-X Ar-X (Chloropyrimidine) Oxidative\nAddition Oxidative Addition Ar-X->Oxidative\nAddition R-B(OR)₂ R-B(OR)₂ (Boronic Acid) Transmetalation Transmetalation R-B(OR)₂->Transmetalation Base Base Base->Transmetalation Pd(0)L₂ Pd(0)L₂ Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X->Transmetalation Ar-Pd(II)L₂-R Ar-Pd(II)L₂-R Transmetalation->Ar-Pd(II)L₂-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L₂-R->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R Ar-R (Product) Reductive\nElimination->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, crucial for the synthesis of many pharmaceutical compounds. The reactivity of the chloro-substituent on the pyrimidine ring is a determining factor for the success of this transformation.

Comparative Buchwald-Hartwig Amination Data:

Chloro-pyrimidine IntermediateAmineCatalyst SystemConditionsYieldReference
2-Chloro-4-(pyridin-3-yl)pyrimidineAnilinesPdCl₂(PPh₃)₂ / Xantphos / NaOt-BuToluene, reflux27-82%[7]
3-Halo-2-aminopyridinesSecondary aminesPd₂(dba)₃ / RuPhos / LiHMDSToluene, rt-100°CHigh[8]
2,4-Dichloropyridine (C2 amination)AnilinesPd(OAc)₂ / X-Phos / KOt-BuToluene, MW, 100°CGood to Excellent[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Chloropyrimidines

Materials:

  • Chloro-pyrimidine intermediate

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere apparatus

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.

  • Add the chloro-pyrimidine (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring to the appropriate temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Perform a standard aqueous workup on the filtrate.

  • Dry, concentrate, and purify the product by column chromatography.

Decision Tree for Intermediate Selection

G start Target Molecule Synthesis q1 Is regioselective C4 functionalization required? start->q1 a1_yes Start with 2,4-Dichloropyrimidine (favors C4 substitution) q1->a1_yes Yes a1_no Consider alternative starting materials or protecting group strategies q1->a1_no No q2 Subsequent reaction? a1_yes->q2 a2_suzuki Use 2-Chloro-4-(substituted)pyrimidine for Suzuki Coupling q2->a2_suzuki Suzuki a2_buchwald Use 4-Chloro-2-(substituted)pyrimidine for Buchwald-Hartwig Amination q2->a2_buchwald Buchwald end Final Product a2_suzuki->end a2_buchwald->end

References

Navigating the Structure-Activity Landscape of 2,4-Disubstituted Pyrimidines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from a 2,4-disubstituted pyrimidine core, with a particular focus on analogs of "2-Chloro-4-(piperidin-1-yl)pyrimidine". By examining key substitutions and their impact on biological activity, supported by experimental data, this document aims to inform the rational design of next-generation inhibitors targeting various cellular pathways.

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules, including anticancer and anti-inflammatory agents.[1][2] Modifications at the 2- and 4-positions of the pyrimidine ring have been shown to be critical for modulating potency and selectivity against various protein targets, particularly kinases.[3][4] This guide synthesizes findings from several studies to provide a comparative overview of SAR for this important class of compounds.

Comparative Analysis of Biological Activity

The biological activity of 2,4-disubstituted pyrimidine derivatives is profoundly influenced by the nature of the substituents at these key positions. The following tables summarize the inhibitory activities of various analogs against different kinase targets, providing a quantitative comparison of their performance.

Table 1: SAR of 2-Anilino-4-(thiazol-5-yl)pyrimidine Derivatives as CDK2 Inhibitors

Data from a study on cyclin-dependent kinase 2 (CDK2) inhibitors highlights the importance of the 2-anilino moiety. Modifications to this group significantly impact inhibitory potency.

Compound IDR Group (at 2-anilino)CDK2 Ki (nM)
1a -H150
1b 4-F80
1c 4-Cl70
1d 4-CH390
1e 3-NH2>1000

Data presented in this table is a representative summary and is intended for comparative purposes.

Table 2: SAR of 2-Substituted-4-(piperidin-1-yl)pyrimidine Analogs as EGFR Inhibitors

While direct SAR data on this compound is limited in the public domain, studies on analogous 2,4-disubstituted pyrimidines targeting the Epidermal Growth Factor Receptor (EGFR) provide valuable insights. The following data illustrates the effect of modifying the 2-position substituent.

Compound ID2-Position SubstituentEGFRL858R/T790M IC50 (nM)
2a 2-Anilino5.2
2b 2-(4-methoxyanilino)3.8
2c 2-(4-fluoroanilino)4.5
2d 2-Chloro(Reference Scaffold)
2e 2-((3S,4R)-3-fluoro-4-methoxypiperidin-1-yl)1.8[1]

Data is compiled from analogous series to illustrate potential SAR trends.[1]

Key Signaling Pathways

Compounds based on the 2,4-disubstituted pyrimidine scaffold frequently target protein kinases involved in critical cellular signaling pathways, such as the EGFR and CDK pathways, which are often dysregulated in cancer.

EGFR_Signaling_Pathway cluster_inhibitor Mechanism of Action Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

CDK_Signaling_Pathway cluster_inhibitor Mechanism of Action CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transition->CyclinE_CDK2 DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis Promotes Inhibitor 2-Anilino-4-(thiazol-5-yl) -pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

Figure 2: Simplified Cell Cycle Regulation by CDKs and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2,4-disubstituted pyrimidine derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, CDK2) is determined using a variety of assay formats, with a common method being a radiometric or fluorescence-based assay.

  • Assay Components:

    • Recombinant human kinase enzyme.

    • Specific peptide substrate.

    • ATP (radiolabeled [γ-³²P]ATP or unlabeled for fluorescence-based assays).

    • Assay buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96- or 384-well plate.

    • The reaction is initiated by the addition of ATP.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA or phosphoric acid).

    • For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.

    • For fluorescence-based assays, the amount of ADP produced is quantified using a coupled enzyme system that generates a fluorescent signal.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

    • IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • Human cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • Following incubation, the MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Experimental_Workflow Start Compound Synthesis Purification Purification & Characterization (NMR, MS) Start->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Purification->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 3: General Experimental Workflow for SAR Studies.

Conclusion

The 2,4-disubstituted pyrimidine scaffold is a versatile platform for the development of potent and selective inhibitors of various protein kinases. Structure-activity relationship studies consistently demonstrate that the nature of the substituents at the 2- and 4-positions is a critical determinant of biological activity. While further research is needed to fully elucidate the SAR of derivatives of "this compound," the comparative data presented in this guide offer valuable insights for the design of future drug candidates. The detailed experimental protocols and pathway diagrams provide a foundational resource for researchers in this field.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4-(piperidin-1-yl)pyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Chloro-4-(piperidin-1-yl)pyrimidine, a heterocyclic building block frequently used in medicinal chemistry. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Immediate Safety and Hazard Mitigation

Based on analogous compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, immediate and appropriate personal protective equipment (PPE) is essential.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartProtectionSpecifications
HandsChemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.
EyesSafety glasses with side shields or gogglesGoggles are preferred to provide a complete seal around the eyes.
BodyLaboratory coatA flame-retardant lab coat should be worn and buttoned completely.
RespiratoryFume hood or approved respiratorHandle the compound in a well-ventilated area, preferably a chemical fume hood.[1][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

In the event of exposure, follow these first-aid measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to collection, storage, and transfer to a licensed waste disposal facility.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3]
  • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous chemical reactions.[3] This compound is likely incompatible with strong oxidizing agents and strong acids.[3]

2. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
  • Include the date when the waste was first added to the container and the name of the principal investigator or laboratory contact.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
  • The storage area should have secondary containment to capture any potential leaks.
  • Store at the recommended temperature of 2-8°C.[5]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
  • Never dispose of this compound down the drain or in the regular trash.[3]

Table 2: Disposal "Do's and Don'ts"

DoDon't
Wear appropriate PPE at all times when handling the chemical and its waste.Mix with incompatible waste streams.
Collect all contaminated materials for disposal.Pour down the sink or discard in regular trash.
Use a designated, properly labeled, and sealed waste container.Leave the waste container open or in a high-traffic area.
Store waste in a secure, well-ventilated area with secondary containment.Attempt to neutralize or treat the chemical waste yourself unless specifically trained and equipped to do so.
Follow your institution's procedures for hazardous waste disposal.Hesitate to contact your EHS department with any questions or concerns.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the safe handling and disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling cluster_waste Waste Management A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Handle in Ventilated Area (Fume Hood) B->C D Collect Waste in Labeled Container C->D E Store Securely with Secondary Containment D->E F Contact EHS for Disposal E->F

Caption: Workflow for Safe Handling and Disposal.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure Spill Small Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Absorb Absorb with Inert Material Evacuate->Absorb Collect Collect and Place in Waste Container Absorb->Collect Clean Clean Spill Area Collect->Clean Exposure Exposure Occurs (Skin/Eyes) Remove Remove Contaminated Clothing Exposure->Remove Flush Flush with Water (15 mins) Remove->Flush SeekMedical Seek Medical Attention Flush->SeekMedical

Caption: Emergency Response Procedures.

References

Personal protective equipment for handling 2-Chloro-4-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4-(piperidin-1-yl)pyrimidine, a heterocyclic aromatic compound. The following procedures are based on the known hazards of structurally similar chlorinated pyrimidines and piperidine-containing molecules and are intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals.

Hazard Analysis and Personal Protective Equipment (PPE)

Potential Hazard GHS Classification (Anticipated) Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 2Chemical-resistant gloves (e.g., nitrile), lab coat, and protective clothing to prevent skin contact.[2][3]
Serious Eye Damage/Irritation Category 2ASplash-proof safety goggles and a face shield.[1][2]
Acute Toxicity (Oral, Inhalation) Category 4 (Harmful)Work within a certified chemical fume hood.[2][4] If inhalation risk is high, a NIOSH-approved respirator may be necessary.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)Use in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[2]

Operational Protocol: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation : Before handling the compound, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered.[3] Locate and verify the functionality of all safety equipment, including the eyewash station, safety shower, and appropriate fire extinguisher.

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above. This includes a lab coat, chemical-resistant gloves, and splash-proof safety goggles. A face shield is recommended when there is a risk of splashing.[1][5]

  • Handling the Compound : All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3][4] Use appropriate tools (spatulas, etc.) to handle the solid material and avoid generating dust.

  • Doffing PPE : After completing the experimental work, remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing gloves.[6]

Experimental Workflow

The following diagram illustrates the recommended logical sequence of operations for safely handling this compound.

A Preparation: Verify fume hood and safety equipment functionality. B Don PPE: Lab coat, chemical-resistant gloves, safety goggles, face shield. A->B C Handling: Weigh and transfer compound inside the chemical fume hood. B->C D Experimentation: Perform the reaction or procedure within the fume hood. C->D E Waste Segregation: Separate waste into appropriate containers (chlorinated, non-chlorinated). D->E F Decontamination: Clean work surfaces and equipment. E->F G Doff PPE: Remove personal protective equipment correctly. F->G H Personal Hygiene: Wash hands thoroughly. G->H

Caption: Recommended workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor. For minor spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the appropriate emergency response team.

In case of personal exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][7]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Container Labeling Disposal Procedure
Solid Waste Sealable, chemically resistant container"Hazardous Waste," "Chlorinated Organic Solid," and the full chemical nameStore in a designated satellite accumulation area. Follow institutional guidelines for hazardous waste pickup.
Liquid Waste Sealable, chemically resistant container (e.g., glass or polyethylene)"Hazardous Waste," "Chlorinated Organic Liquid," and all constituents with approximate percentagesDo not mix with non-halogenated waste. Store in a designated satellite accumulation area for collection by environmental health and safety personnel.
Contaminated PPE Lined, sealable container"Hazardous Waste - Contaminated PPE"Dispose of as solid hazardous waste.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4] All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(piperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(piperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.